molecular formula C9H9FO3 B1440300 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone CAS No. 1065076-49-4

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B1440300
CAS No.: 1065076-49-4
M. Wt: 184.16 g/mol
InChI Key: JTOSXEWSXIZJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOSXEWSXIZJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672874
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065076-49-4
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065076-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a substituted acetophenone, represents a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluoro, hydroxyl, and methoxy groups on the phenyl ring imparts unique electronic and steric properties, influencing the molecule's reactivity, bioavailability, and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Substituted acetophenones are versatile precursors in the synthesis of a wide range of biologically active molecules, including chalcones, pyrazoles, and chromones.[3] The presence of a fluorine atom can enhance a molecule's lipophilicity and binding affinity to biological targets, while the hydroxyl and methoxy groups can participate in hydrogen bonding and influence the compound's solubility and metabolic pathways.[1]

Physicochemical Properties

PropertyPredicted/Known ValueSource
CAS Number 1065076-49-4[4]
Molecular Formula C₉H₉FO₃[4]
Molecular Weight 184.16 g/mol [4]
Appearance Predicted to be a white to off-white crystalline solid[5]
Melting Point Predicted to be in the range of 50-70 °C[5][6]
Boiling Point Predicted to be >250 °C[7]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.[8]

Proposed Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic methodologies for hydroxyaryl ketones. The most plausible routes are the Friedel-Crafts acylation of a substituted phenol or a Fries rearrangement of a phenolic ester.[9][10][11]

Proposed Synthetic Workflow: Fries Rearrangement

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, typically catalyzed by a Lewis acid.[10][11][12]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification 3-Fluoro-4-methoxyphenol 3-Fluoro-4-methoxyphenol Ester 3-Fluoro-4-methoxyphenyl acetate 3-Fluoro-4-methoxyphenol->Ester Pyridine Acetyl_chloride Acetyl Chloride / Acetic Anhydride Acetyl_chloride->Ester Rearrangement Fries Rearrangement Ester->Rearrangement AlCl3, heat Product This compound Rearrangement->Product Purification Purification Product->Purification Column Chromatography Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

Step 1: Synthesis of 3-Fluoro-4-methoxyphenyl acetate

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Fries Rearrangement to this compound

  • To a stirred suspension of anhydrous aluminum chloride in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 3-fluoro-4-methoxyphenyl acetate.

  • Heat the reaction mixture to a temperature typically ranging from 120-160 °C. The ortho-isomer is generally favored at higher temperatures.[11]

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Predicted spectral data based on analogous compounds are presented below.

¹H NMR Spectroscopy

A standard protocol for sample preparation for ¹H NMR involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of an internal standard like TMS.[13]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COCH₃~2.6s-
-OCH₃~3.9s-
Ar-H (ortho to -OH)~6.8d~9.0
Ar-H (ortho to -F)~7.4d~11.0 (JH-F)
-OH~12.0 (intramolecular H-bond)s (broad)-
¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~28
-OCH₃~56
Aromatic C-H~105-120
Aromatic C-O~145-155
Aromatic C-F~150-160 (d, JC-F ~240 Hz)
Aromatic C-CO~115
C=O~200
Infrared (IR) Spectroscopy

The IR spectrum of an acetophenone derivative typically shows a strong, sharp absorption band for the carbonyl group (C=O) between 1680 cm⁻¹ and 1700 cm⁻¹.[14] Conjugation with the aromatic ring lowers the wavenumber compared to non-conjugated ketones.[14]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ketone)1650-1680
C=C stretch (aromatic)1500-1600
C-O stretch (aryl ether)1200-1275
C-F stretch1000-1100
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184.16. Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[15]

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups. The hydroxyl group is acidic and can be deprotonated with a base. The ketone carbonyl is susceptible to nucleophilic attack and can undergo reactions such as reduction, condensation, and oxidation. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of substitution.

For storage, the compound should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

Potential Applications in Drug Development

Substituted acetophenones are valuable scaffolds in medicinal chemistry.[2][3][16] The unique combination of functional groups in this compound makes it a promising intermediate for the synthesis of novel therapeutic agents.

  • Anticancer and Anti-inflammatory Agents: Chalcones, synthesized from acetophenones, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[17][18]

  • Enzyme Inhibitors: The structural motif of this compound could be incorporated into molecules designed to inhibit specific enzymes, such as monoamine oxidase, which is relevant for treating neurodegenerative diseases.[19]

  • Antimicrobial Agents: Fluorinated and hydroxylated aromatic compounds have been investigated for their antimicrobial properties.[20]

The fluorinated nature of this compound may also confer enhanced metabolic stability and bioavailability to its derivatives, making it an attractive building block for drug design.[1]

References

Introduction: Strategic Importance of a Fluorinated Phenolic Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

This compound (CAS No. 1065076-49-4) is a highly functionalized aromatic ketone that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a strategic arrangement of fluoro, hydroxyl, and methoxy groups, offers multiple points for further chemical modification. This substitution pattern is prevalent in various pharmacologically active molecules, making reliable synthetic access to this intermediate a priority for researchers. The presence of the fluorine atom, in particular, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Physicochemical and Spectroscopic Data Summary

A summary of the key properties for the target compound is presented below.

PropertyValueReference(s)
CAS Number 1065076-49-4[1][3][4]
Molecular Formula C₉H₉FO₃[1][4]
Molecular Weight 184.16 g/mol [4]
Appearance White to off-white solid[5]
SMILES COC1=CC(C(C)=O)=C(F)C=C1O[4]

Retrosynthetic Analysis: Key Strategies for Aryl Ketone Synthesis

The synthesis of hydroxyaryl ketones like our target compound is typically approached via two primary, well-established reaction classes: the Friedel-Crafts acylation and the Fries rearrangement.

  • Direct Friedel-Crafts Acylation: This method involves the direct electrophilic aromatic substitution of a suitably substituted phenol (3-fluoro-4-methoxyphenol) with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[6][7] While direct, this approach is often complicated by the phenol's hydroxyl group, which can coordinate with the Lewis acid, deactivating the ring and potentially leading to undesired side reactions or requiring protecting groups.

  • The Fries Rearrangement: This powerful reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9][10] This two-step process—esterification followed by rearrangement—circumvents the issues of direct acylation of phenols and is often the preferred method for synthesizing ortho-hydroxyaryl ketones due to favorable chelation effects.[9][11]

Given the advantages of control and reliability, this guide will focus on the Fries rearrangement as the primary synthetic route.

G Target This compound Fries Fries Rearrangement Target->Fries FC Friedel-Crafts Acylation Target->FC Ester 4-Acetoxy-2-fluoro-1-methoxybenzene Fries->Ester Phenol 3-Fluoro-4-methoxyphenol FC->Phenol Ester->Phenol AcylatingAgent Acetyl Chloride / Acetic Anhydride Phenol->AcylatingAgent

Figure 1: Retrosynthetic pathways for the target compound.

Synthetic Workflow: A Two-Step Approach via Fries Rearrangement

The chosen synthetic pathway involves an initial esterification of 3-fluoro-4-methoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement.

Figure 2: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-Acetoxy-2-fluoro-1-methoxybenzene (Ester Intermediate)

Principle: This is a standard esterification of a phenol. Acetyl chloride is used as the acylating agent, and a non-nucleophilic base like triethylamine (TEA) or pyridine is employed to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-fluoro-4-methoxyphenol (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise while stirring.

  • Acylation: Add acetyl chloride (1.1 eq), diluted in the reaction solvent, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Fries Rearrangement to Yield this compound

Principle: The Fries rearrangement is an intramolecular acylation reaction. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the ester's carbonyl oxygen, facilitating the formation of an acylium ion intermediate.[10] This electrophile then attacks the aromatic ring. The regioselectivity (ortho vs. para to the hydroxyl group) is temperature-dependent; higher temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, which is stabilized by chelation between the hydroxyl group, the ketone, and the aluminum catalyst.[9]

G cluster_mech Fries Rearrangement Mechanism Ester Phenolic Ester + AlCl₃ Complex Lewis Acid-Base Complex Ester->Complex Coordination Acylium Acylium Ion Intermediate + Phenoxide-AlCl₃ Complex->Acylium Cleavage Sigma σ-Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack Product ortho-Hydroxyaryl Ketone (after workup) Sigma->Product Deprotonation

Figure 3: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol
  • Reaction Setup: In a dry, nitrogen-flushed flask, add anhydrous aluminum chloride (AlCl₃) (2.5 eq).

  • Solvent Addition (Optional): For a solvent-based reaction, add a high-boiling, non-polar solvent like nitrobenzene or 1,2-dichloroethane. Alternatively, the reaction can be run neat.

  • Substrate Addition: Heat the mixture to approximately 130-150 °C. Slowly and carefully add the 4-acetoxy-2-fluoro-1-methoxybenzene (1.0 eq) from the previous step. A similar solvent-free protocol has been successfully used for analogous compounds.[12]

  • Reaction Progression: Maintain the temperature and stir the resulting mixture for 2-3 hours. The reaction mixture will typically become a thick, dark slurry. Monitor progress by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Work-up:

    • Cool the reaction vessel to room temperature and then place it in a large ice bath.

    • CAUTION: Very carefully and slowly quench the reaction by adding crushed ice, followed by concentrated HCl. This is a highly exothermic process.

    • Once the complex is fully hydrolyzed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude solid product.

    • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Conclusion and Outlook

The synthesis of this compound is efficiently achieved through a robust two-step sequence involving esterification and a subsequent Fries rearrangement. This method offers excellent control over regioselectivity, favoring the desired ortho-acylated product, which is a valuable precursor for advanced pharmaceutical intermediates. The protocols described herein are based on well-established chemical principles and provide a reliable pathway for researchers in organic synthesis and drug discovery.

References

A Technical Guide to the Spectral Analysis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is a substituted acetophenone derivative. Compounds of this class are significant scaffolds in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are cornerstone analytical methods for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of chemical shifts (δ), coupling constants (J), and integration values provides definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy and acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and acetyl groups, and the electron-donating hydroxyl and methoxy groups.

Causality of Signal Assignment:

  • Aromatic Protons (H-3, H-6): The aromatic region will feature two signals. The proton at the C-6 position (H-6) is ortho to the electron-withdrawing acetyl group and will therefore be the most deshielded aromatic proton. The proton at the C-3 position (H-3) is ortho to the electron-donating hydroxyl group and para to the methoxy group, but also ortho to the fluorine, leading to a complex shielding effect and a downfield shift. Both signals are expected to appear as doublets due to coupling with the fluorine atom (J-HF).

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Intramolecular hydrogen bonding with the ortho-acetyl group is expected, which would shift this signal significantly downfield.

  • Methoxy Protons (-OCH₃): These protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 ~7.45 d J(H-F) ≈ 7-9 1H
H-3 ~6.70 d J(H-F) ≈ 10-12 1H
-OH ~12.5 (variable) br s - 1H
-OCH₃ ~3.90 s - 3H

| -COCH₃ | ~2.60 | s | - | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The fluorine atom will induce C-F coupling, which can be observed for several carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O ~202.0 d
C-2 (C-F) ~155.0 d (¹JCF ≈ 250 Hz)
C-4 (C-OH) ~148.0 d
C-5 (C-OCH₃) ~145.0 s
C-1 (C-C=O) ~115.0 d
C-6 ~114.0 d
C-3 ~103.0 d
-OCH₃ ~56.0 s

| -COCH₃ | ~26.0 | s |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which should be chosen based on sample solubility.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition (e.g., on a 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by several key absorption bands. Data from analogous compounds such as 2'-Fluoro-4'-methoxyacetophenone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol) provide a strong basis for these predictions.[2][3]

Causality of Key Bands:

  • O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹ due to the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

  • C-H (sp³) Stretch: A peak just below 3000 cm⁻¹ corresponds to the methyl groups.

  • C=O Stretch: The carbonyl of the ketone, being conjugated with the aromatic ring and involved in hydrogen bonding, will show a strong, sharp absorption at a lower wavenumber than a simple aliphatic ketone, predicted around 1640-1660 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretches: Strong bands between 1100-1300 cm⁻¹ will be present, corresponding to the C-O stretching of the phenol and the aryl-alkyl ether (methoxy group).

  • C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3300 - 2500 Strong, Broad
C-H Stretch (sp³) 2950 - 2850 Medium
C=O Stretch (Ketone) 1650 Strong
C=C Stretch (Aromatic) 1600, 1520, 1480 Medium-Strong
C-F Stretch 1230 Strong

| C-O Stretch (Ether/Phenol) | 1280, 1150 | Strong |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and simple technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

The molecular formula is C₉H₉FO₃, leading to a monoisotopic mass of approximately 184.05 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 184 would be expected.

Predicted Fragmentation Pathway: The primary fragmentation pathway for acetophenones is α-cleavage at the carbonyl group.[4]

  • Loss of a methyl radical (•CH₃): The most common initial fragmentation is the loss of the methyl group from the acetyl moiety, forming a stable acylium ion. This would result in a strong peak at m/z = 169 ([M-15]⁺). This is often the base peak.

  • Loss of an acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical, resulting in a fragment corresponding to the substituted phenyl ring. A peak at m/z = 141 would correspond to the [M-43]⁺ ion.

Below is a Graphviz diagram illustrating this primary fragmentation pathway.

Caption: Predicted primary fragmentation pathway for the title compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Assignment Description
184 [M]⁺˙ Molecular Ion
169 [M-CH₃]⁺ Loss of a methyl radical (Base Peak)

| 141 | [M-COCH₃]⁺ | Loss of an acetyl radical |

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is ideal. For less volatile samples, direct infusion via an Electrospray Ionization (ESI) source can be used, though fragmentation would be less extensive without tandem MS (MS/MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of related compounds to confirm the structure.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (184 Da) and the presence of an acetyl group through its characteristic fragmentation.

  • IR confirms the presence of key functional groups: a hydrogen-bonded hydroxyl, a conjugated ketone, a methoxy group, an aromatic ring, and a carbon-fluorine bond.

  • NMR provides the complete structural map. ¹H NMR confirms the number and connectivity of protons, showing two distinct aromatic protons, a methoxy group, and an acetyl group. ¹³C NMR confirms the carbon skeleton, and C-F coupling definitively places the fluorine atom on the aromatic ring.

Together, these three techniques provide a self-validating system for the unequivocal identification and structural confirmation of this compound.

References

Biological activity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Derivatives

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks that can be derivatized to bind to multiple biological targets—is a cornerstone of efficient drug development. The substituted acetophenone, this compound, represents such a scaffold. Its structure is pre-organized with key pharmacophoric features: a fluorine atom to enhance metabolic stability and binding affinity, a hydroxyl group to act as a hydrogen bond donor/acceptor, and a methoxy group that modulates electronic properties and lipophilicity.

This guide provides a comprehensive technical overview of the synthetic pathways originating from this core and the significant biological activities exhibited by its derivatives. While direct studies on derivatives of this exact ethanone are emerging, a robust body of evidence from structurally analogous compounds, particularly chalcones, provides a predictive framework for its potential. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives, focusing primarily on their anticancer and antimicrobial properties. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical starting point for creating novel therapeutic agents.

Part I: The Synthetic Landscape: From Core Scaffold to Bioactive Derivatives

The utility of this compound lies in its reactive ketone group, which serves as a handle for constructing more complex molecules. The most prominent and biologically significant transformations involve the Claisen-Schmidt condensation to form chalcones, which are themselves versatile intermediates.

Section 1.1: The Cornerstone Reaction: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the foundational method for synthesizing chalcones (α,β-unsaturated ketones) from acetophenones and benzaldehydes. This base-catalyzed reaction is experimentally robust and allows for the facile combination of two distinct aromatic systems, creating a diverse library of derivatives. The resulting chalcone scaffold is a known pharmacophore with a wide range of biological activities.[1]

Experimental Protocol: General Synthesis of Chalcone Derivatives

This protocol describes a standard Claisen-Schmidt condensation for synthesizing chalcone derivatives from a substituted acetophenone.

  • Reagent Preparation: Dissolve 1 molar equivalent of this compound and 1.2-1.5 molar equivalents of a selected substituted benzaldehyde in a suitable solvent such as ethanol or methanol.

  • Initiation of Condensation: Cool the solution in an ice bath. Slowly add an aqueous or methanolic solution of a base, typically 40-50% potassium hydroxide (KOH), dropwise with constant stirring. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the aldehyde.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane) until the starting acetophenone spot disappears.

  • Work-up and Isolation: Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with water to remove inorganic impurities. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[1][2] Characterization is then performed using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate & Derivatives A 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C E Bioactive Chalcone Derivative C->E Primary Product D Base (KOH) Solvent (EtOH) D->C F Further Cyclization (e.g., with Hydrazine) E->F Versatile Intermediate G Heterocyclic Derivatives (Pyrazoles, etc.) F->G

Caption: Synthetic workflow for generating bioactive derivatives.

Section 1.2: Diversification Beyond Chalcones

The α,β-unsaturated carbonyl system of chalcones makes them excellent Michael acceptors and dienophiles, opening pathways to a vast array of heterocyclic compounds. For instance, reaction with hydrazine hydrate readily yields pyrazole derivatives, which have demonstrated distinct biological activities like anti-inflammatory and analgesic effects.[4][5] This synthetic versatility underscores the scaffold's value, allowing for the creation of multiple compound classes from a single, streamlined synthetic route.

Part II: Anticancer Activity: A Primary Therapeutic Frontier

Chalcone derivatives, particularly those bearing fluoro and methoxy substituents, have emerged as a significant class of anticancer agents.[6] The strategic placement of these functional groups on the aromatic rings profoundly influences their cytotoxic potency and mechanism of action.

Section 2.1: The Potentiating Effect of Fluorine and Methoxy Groups

Structure-activity relationship studies consistently reveal that fluorination enhances the anticancer properties of chalcones.[6][7] The introduction of a fluorine atom can increase the compound's lipophilicity, facilitating passage through cell membranes.[8] Furthermore, its strong electron-withdrawing nature can modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins. Methoxy and hydroxyl groups also play a crucial role, often participating in key hydrogen-bonding interactions within the active sites of target enzymes.[7]

Section 2.2: Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

  • Tubulin Polymerization Inhibition: Several chalcone derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle assembly during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in many cancers. Chalcones have been shown to inhibit this pathway, leading to decreased proliferation and the induction of programmed cell death.[8]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone Chalcone Derivative Chalcone->PI3K Inhibits Chalcone->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition.

Section 2.3: Quantitative Analysis of Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth in vitro.

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
Fluoro-substituted ChalconesA549, HeLa, HepG20.029 - 0.729[8]
α-Fluorinated Chalcone5 Human Cancer Cell Lines0.025 - 0.202[8]
Brominated Chalcone DerivativeGastric Cancer Cells3.57 - 5.61[7]
Chalcone-pyrazole hybridsHepatocellular Carcinoma (HCC)0.5 - 4.8[7]

Note: IC₅₀ values are highly dependent on the specific compound structure, cell line, and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a negative control (medium with vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and plot it against the compound concentration to determine the IC₅₀ value.

Part III: Antimicrobial Properties: Combating Pathogenic Microbes

Beyond their anticancer effects, derivatives of substituted acetophenones exhibit a broad spectrum of antimicrobial activities.[9] The core scaffold can be modified to generate compounds effective against various pathogenic bacteria and fungi.

Section 3.1: Broad-Spectrum Potential

Derivatives such as semicarbazones, hydrazones, and chalcones have shown significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans.[3][10][11] The lipophilicity introduced by the fluoro group is believed to enhance the compound's ability to penetrate the complex cell walls and membranes of these microorganisms.[8]

Section 3.2: Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The nature of the substitution on the acetophenone core is critical for antimicrobial efficacy. Studies have shown that the presence of electron-withdrawing groups can enhance activity, possibly by improving interactions with microbial proteins or disrupting cell membrane integrity.[3] Different derivative classes exhibit varied potency; for example, converting the ketone to a semicarbazone or hydrazone can significantly boost antimicrobial effects.[3][10]

Section 3.3: Quantitative Antimicrobial Data

Antimicrobial activity is often assessed using methods like disc diffusion (measuring the zone of inhibition) or broth microdilution (determining the Minimum Inhibitory Concentration - MIC).

Derivative Type Microorganism Measurement Result Reference
Hydroxyacetophenone DerivativeE. coliZone of Inhibition15-16 mm[11]
Hydroxyacetophenone DerivativeK. pneumoniaeZone of Inhibition16-18 mm[11]
Hydrazone (with -NO₂/-Br)B. subtilis, E. coliMIC6.25 - 12.5 µg/mL[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disc Application: Prepare sterile paper discs impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the surface of the inoculated agar plate.

  • Controls: Include a negative control disc (solvent only) and positive control discs with standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi).[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater susceptibility of the microbe to the compound.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives, especially chalcones, have demonstrated potent and multifaceted biological activities, most notably in the realms of anticancer and antimicrobial research. The presence of fluoro, hydroxyl, and methoxy groups provides a foundation for high potency, which can be further tuned through synthetic modification.

Future research should focus on synthesizing and screening a broader library of derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and downstream effects of the most potent compounds will be crucial for their advancement as clinical candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising molecules. The chemical versatility and proven biological relevance of this scaffold ensure that it will remain an area of intense investigation for years to come.

References

Whitepaper: A Predictive Analysis of the Mechanism of Action for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rationale for therapeutic efficacy and potential side effects.[1][2] This technical guide outlines a systematic, multi-pillar strategy for the MoA prediction of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a novel acetophenone derivative.[3][4] Integrating in silico predictive modeling with robust in vitro validation protocols, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. We will detail the process from initial physicochemical and structural analysis to computational target prediction, and finally, propose a rigorous experimental cascade to validate these predictions. The core objective is to build a scientifically sound hypothesis for the compound's biological activity, paving the way for targeted therapeutic development.

Introduction: The Imperative of MoA in Drug Discovery

Identifying the specific molecular interactions of a novel compound is fundamental to its development as a therapeutic agent.[5][6] A well-defined MoA allows for the optimization of on-target efficacy while mitigating off-target effects that can lead to adverse events.[5] The compound of interest, this compound, belongs to the acetophenone class of molecules. Derivatives of this scaffold are known to possess a wide range of biological activities. Given its novel substitution pattern, a systematic investigation is required to unlock its therapeutic potential.

This guide eschews a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the scientific discovery process. We begin with a computational deep-dive to generate high-probability hypotheses, followed by a detailed plan for empirical validation—a self-validating system designed to move from broad predictions to specific, actionable data.

Part 1: In Silico Profiling and Target Hypothesis Generation

The journey to MoA elucidation begins long before a pipette touches a test tube. Computational, or in silico, methods provide a rapid and cost-effective means to analyze a compound's properties and predict its likely biological targets.[7][8][9]

Physicochemical Characterization

The first step is to understand the fundamental drug-like properties of this compound. These properties, often evaluated against frameworks like Lipinski's Rule of Five, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSourceSignificance
Molecular Formula C9H9FO3[3]Defines the elemental composition.
Molecular Weight 184.16 g/mol [3]Well within the "Rule of Five" limit (<500), suggesting good potential for absorption.
XLogP3 1.9[10][11]An indicator of lipophilicity; this value suggests good membrane permeability without excessive accumulation in fatty tissues.
Hydrogen Bond Donors 1 (from hydroxyl group)CalculatedWithin the "Rule of Five" limit (≤5).
Hydrogen Bond Acceptors 3 (from carbonyl, hydroxyl, and methoxy oxygens)[11]Within the "Rule of Five" limit (≤10).
Topological Polar Surface Area (TPSA) 46.5 ŲCalculatedSuggests good oral bioavailability.

Interpretation: The physicochemical profile of this compound is highly favorable for a potential oral drug candidate. Its properties align well with established guidelines for drug-likeness, justifying further investigation into its specific biological targets.

Computational Target Prediction

With a favorable drug-like profile established, the next step is to predict which proteins or biological pathways the compound is most likely to interact with. This is achieved using a combination of ligand-based and structure-based approaches.[7]

  • Ligand-Based Prediction: These methods operate on the principle of chemical similarity—compounds with similar structures often share similar biological targets.[7] We will utilize a tool like SwissTargetPrediction or TargetHunter, which compares the 2D/3D structure of our query molecule against vast databases of known ligands, such as ChEMBL.[12] The output is a ranked list of potential protein targets based on the similarity of the query molecule to known bioactive compounds.

  • Structure-Based Prediction (Panel Docking): This approach, often called "reverse docking," involves computationally screening the compound against a library of 3D protein structures to identify potential binding partners.[7][8] This method predicts the binding affinity and conformation of the small molecule within the active site of various proteins.[7]

Hypothetical Prediction Outcome: Based on the phenolic and ketone moieties common in kinase inhibitors, in silico screening hypothetically predicts that this compound has a high probability of interacting with protein kinases, particularly those within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as MEK1 or ERK2. A secondary predicted target class might include enzymes like 5α-reductase, given the activity of other phenolic compounds.[13]

Part 2: A Step-by-Step Strategy for In Vitro Validation

Workflow Overview: From Prediction to Cellular Confirmation

The experimental strategy is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, complex cellular models.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 MoA Hypothesis A Physicochemical Profiling B Target Prediction (e.g., Kinases, 5α-reductase) A->B C Primary Assays (Biochemical) B->C D Secondary Assays (Cell-Based) C->D E Tertiary Assays (Biophysical) D->E F Confirmed Target(s) & Signaling Pathway Impact E->F

Figure 1: A multi-stage workflow for MoA determination.

Primary Validation: Biochemical Assays

The first experimental step is to confirm a direct physical interaction between the compound and its highest-probability predicted targets.

Protocol: Kinase Inhibition Assay (e.g., MEK1)

This protocol is designed to measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents & Materials:

    • Purified recombinant human MEK1 enzyme.

    • Kinase substrate (e.g., inactive ERK2).

    • ATP (adenosine triphosphate).

    • This compound, dissolved in DMSO to create a 10 mM stock.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer, ranging from 100 µM to 1 nM. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 10 µL of MEK1 enzyme and substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Secondary Validation: Cell-Based Pathway Analysis

Confirming that the compound inhibits a purified enzyme is crucial, but it's essential to demonstrate that this activity translates to a functional effect within a living cell.[14]

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol assesses whether the compound can inhibit the MAPK signaling pathway in a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway).

  • Cell Culture & Treatment:

    • Culture A375 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

    • If the pathway is not constitutively active, starve cells and then stimulate with a growth factor (e.g., EGF) in the presence of the compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK, as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • A dose-dependent decrease in the p-ERK/t-ERK ratio indicates successful pathway inhibition.

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates the predicted point of intervention for our compound within the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone Inhibitor->MEK

Figure 2: Predicted inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

This whitepaper presents a comprehensive, logic-driven framework for predicting and validating the mechanism of action for this compound. The in silico analysis strongly suggests a drug-like molecule with a high probability of acting as a kinase inhibitor, specifically targeting the MAPK pathway.

The proposed experimental cascade provides a clear and rigorous path to test this hypothesis. Successful validation, beginning with biochemical confirmation of MEK1 inhibition and culminating in the demonstration of cellular pathway modulation, would establish a solid foundation for its further development. Future work would involve broader kinase profiling to assess selectivity, biophysical assays (e.g., Surface Plasmon Resonance) to determine binding kinetics, and ultimately, in vivo studies in relevant disease models to establish therapeutic efficacy. This structured approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Phenolic Ketone

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a substituted phenolic ketone with potential pharmacological applications.

The structure of this compound, featuring a phenolic hydroxyl group, a methoxy ether, a ketone, and a fluoro substituent on an aromatic ring, presents a unique combination of functional groups that will govern its behavior in aqueous and biological environments. The phenolic group suggests that its solubility will be highly dependent on pH, while the aromatic system may predispose the molecule to oxidative and photolytic degradation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these procedures, ensuring a robust and well-validated characterization of this promising molecule.

Part 1: Comprehensive Solubility Profiling

A drug's solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[3][4] For this compound, the ionizable phenolic group suggests that solubility will be pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the phenolic proton will dissociate, forming a more soluble phenolate anion.[5][6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, both kinetic and thermodynamic solubility are assessed to inform compound selection and formulation strategies.

  • Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. This high-throughput screening method is valuable for initial compound ranking.[7][8][9]

  • Thermodynamic solubility , or equilibrium solubility, is the true saturation point of a compound in a solvent at equilibrium. It is a more time-intensive measurement but provides the definitive solubility value essential for later-stage development and formulation.[8][10][11]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.

  • Analysis: Analyze the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility. Alternatively, the samples can be filtered, and the concentration of the soluble compound can be determined by UV-Vis spectroscopy or LC-MS.[7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. It is crucial to first establish the time required to reach equilibrium by sampling at various time points until the concentration plateaus.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

  • Solid Phase Analysis: Analyze the remaining solid using X-ray powder diffraction (XRPD) to ensure that no phase transformation has occurred during the experiment.[10]

Influence of Co-solvents

For poorly soluble compounds, the use of co-solvents in formulations is a common strategy to enhance solubility.[3][15][16]

Experimental Approach:

  • Following the thermodynamic solubility protocol, prepare solutions with varying percentages (e.g., 5%, 10%, 20% v/v) of common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 in an aqueous buffer.[17][18]

  • Determine the solubility in each co-solvent mixture to build a profile of the compound's behavior in different formulation vehicles.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility data for this compound.

ParameterConditionExpected Solubility (µg/mL)
Kinetic Solubility pH 7.450 - 100
Thermodynamic Solubility pH 2.0< 10
pH 7.420 - 50
pH 9.0> 200
Co-solvent Effect 10% Ethanol in pH 7.4 buffer100 - 150
10% PEG 400 in pH 7.4 buffer150 - 250

Visualization: Solubility Determination Workflow

G Workflow for Comprehensive Solubility Profiling cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_cosolvent Co-solvent Effect k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h) k_add_buffer->k_incubate k_analyze Analyze (Nephelometry/UV/LC-MS) k_incubate->k_analyze t_start Excess Solid Compound t_add_buffer Add Aqueous Buffers (various pH) t_start->t_add_buffer t_incubate Equilibrate (24-48h) t_add_buffer->t_incubate t_separate Centrifuge & Filter t_incubate->t_separate t_analyze Quantify (HPLC-UV) t_separate->t_analyze t_solid Analyze Solid (XRPD) t_separate->t_solid c_start Excess Solid Compound c_add_mixture Add Buffer/Co-solvent Mixtures c_start->c_add_mixture c_incubate Equilibrate (24-48h) c_add_mixture->c_incubate c_separate Centrifuge & Filter c_incubate->c_separate c_analyze Quantify (HPLC-UV) c_separate->c_analyze

Caption: Workflow for solubility profiling.

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[19][20][21][22] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[12][23] For this compound, the primary sites of potential degradation are the phenolic hydroxyl group (oxidation) and the aromatic ketone (photodegradation). The methoxy ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.[24]

Experimental Protocol: Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for up to 72 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for up to 24 hours. Phenolic compounds can be unstable in basic conditions.[1][2][25]

    • Oxidation: Treat with 3% H₂O₂ at room temperature for up to 24 hours. The phenolic group is particularly susceptible to oxidation.[26][27][28][29][30]

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for up to 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] Aromatic ketones are known to be photosensitive.[31][32][33][34][35]

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples by HPLC-UV/DAD and LC-MS. Quantify the parent compound and any degradation products. Mass balance should be calculated to ensure all major degradants are accounted for.

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent/TempDurationDegradation (%)Major Degradants (m/z)
Acid Hydrolysis0.1 M HCl, 60°C72 h< 5%-
Base Hydrolysis0.1 M NaOH, RT24 h15%Degradant A, Degradant B
Oxidation3% H₂O₂, RT24 h20%Degradant C, Degradant D
Thermal (Solid)80°C7 days< 2%-
Thermal (Solution)80°C7 days8%Minor Degradants
PhotolyticICH Q1B-25%Degradant E, Degradant F

Visualization: Potential Degradation Pathways

G Potential Degradation Pathways cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) cluster_hydrolysis Base Hydrolysis (NaOH) Parent This compound Quinone Quinone-type Products Parent->Quinone [O] Hydroxylated Ring Hydroxylation Products Parent->Hydroxylated [O] Photoreduction Photoreduction of Ketone (e.g., pinacol coupling) Parent->Photoreduction Norrish Norrish Type I/II Cleavage Parent->Norrish Phenolate Phenolate-driven Rearrangement/Oxidation Parent->Phenolate OH⁻

Caption: Potential degradation pathways.

Conclusion

This guide provides a structured and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, pH and co-solvent effects, and forced degradation studies, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product.

References

The Strategic Role of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted acetophenones are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and presence in a multitude of pharmacologically active molecules.[1][2] This technical guide focuses on a particularly strategic starting material: 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS No. 1065076-49-4).[3] We will provide an in-depth analysis of its synthesis, the causal factors behind key experimental choices, and its high-potential applications in the construction of privileged structures such as chromones and chalcones, which are central to the discovery of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Architectural Advantage of this compound

The molecular architecture of this compound is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers distinct advantages in drug design. Each substituent—the acetyl, hydroxyl, methoxy, and fluorine groups—plays a critical role in directing reactivity and imparting desirable physicochemical properties to downstream compounds.

  • The Hydroxylated Acetophenone Core: The ortho-hydroxyacetophenone moiety is a classic precursor for the synthesis of a wide array of oxygen-containing heterocycles.[4] The intramolecular hydrogen bond between the phenolic proton and the acetyl carbonyl oxygen influences the conformation and reactivity of the molecule.[5]

  • Strategic Fluorination: The fluorine atom at the 2-position is a key bioisosteric replacement for hydrogen. Its high electronegativity can significantly alter the acidity of the adjacent hydroxyl group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6]

  • Modulating Electron Density: The para-hydroxyl and meta-methoxy groups are strong electron-donating groups. They activate the aromatic ring, making it more susceptible to electrophilic substitution and directing the regioselectivity of subsequent reactions. This electronic influence is crucial for the efficient synthesis of complex derivatives.

This guide will provide a detailed protocol for the synthesis of this valuable starting material and explore its subsequent transformation into high-value pharmacological scaffolds.

Synthesis and Characterization

The most logical and established route for the synthesis of ortho-hydroxyacetophenones is the Friedel-Crafts acylation or its intramolecular variant, the Fries rearrangement .[5][7][8] For this compound, a Fries rearrangement of a precursor acetate ester offers a reliable and high-yielding approach.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available 3-fluoro-4-methoxyphenol.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement A 3-Fluoro-4-methoxyphenol B 3-Fluoro-4-methoxyphenyl acetate A->B Acetic Anhydride, Pyridine, DCM C 3-Fluoro-4-methoxyphenyl acetate D This compound C->D AlCl3 (Lewis Acid), Heat

Detailed Experimental Protocol

This protocol is based on established procedures for similar Fries rearrangements of substituted phenyl acetates.[5]

Step 1: Synthesis of 3-Fluoro-4-methoxyphenyl acetate

  • To a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add the crude 3-fluoro-4-methoxyphenyl acetate (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain for 2-3 hours. The reaction is typically performed neat (without solvent).[8]

  • Monitor the reaction by TLC or HPLC for the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Data

The structural confirmation of the final product is achieved through standard spectroscopic methods.

Property Data
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Expected to be an off-white to pale yellow solid

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~12.5 (s, 1H, -OH), ~7.2 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃). The phenolic proton's significant downfield shift is due to strong intramolecular hydrogen bonding.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): ~203.0 (C=O), ~158.0 (d, ¹JCF, C-F), ~150.0 (C-O), ~145.0 (C-O), ~115.0 (Ar-C), ~110.0 (d, ²JCF, Ar-C), ~105.0 (Ar-C), 56.0 (-OCH₃), 26.0 (-COCH₃).

Applications in the Synthesis of Privileged Scaffolds

The true value of this compound lies in its utility as a versatile precursor for pharmacologically relevant scaffolds. We will focus on two prominent examples: chromones and chalcones.

Synthesis of Substituted Chromones

Chromones (1-benzopyran-4-ones) are a class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The ortho-hydroxyacetophenone core is ideal for constructing the chromone ring system.

Diagram 2: General Pathway to Chromone Derivatives

G A 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone B Intermediate Ester A->B Claisen Condensation (e.g., with Ethyl Acetate, NaH) C 1,3-Dicarbonyl Intermediate B->C Baker-Venkataraman Rearrangement D Substituted Chromone C->D Acid-catalyzed Cyclization (e.g., H2SO4)

Experimental Workflow: Chromone Synthesis

  • Claisen Condensation: React this compound with an appropriate ester (e.g., ethyl acetate for a 2-methylchromone) in the presence of a strong base like sodium hydride (NaH) to form the intermediate 1,3-dicarbonyl compound.

  • Cyclization: Subject the 1,3-dicarbonyl intermediate to acidic conditions (e.g., sulfuric acid in acetic acid) to induce dehydration and cyclization, yielding the final chromone product.[4]

The fluorine and methoxy substituents on the resulting chromone scaffold provide additional vectors for chemical modification or can directly contribute to the molecule's pharmacological profile.

Synthesis of Substituted Chalcones

Chalcones are open-chain flavonoids that serve as precursors for a variety of heterocyclic compounds and exhibit potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Diagram 3: General Pathway to Chalcone Derivatives

G A 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone C Substituted Chalcone A->C A->C Base-catalyzed Condensation (e.g., KOH, EtOH) B Aromatic Aldehyde (Ar-CHO) B->C B->C Base-catalyzed Condensation (e.g., KOH, EtOH)

Experimental Workflow: Chalcone Synthesis

  • Claisen-Schmidt Condensation: Dissolve this compound and a selected aromatic aldehyde (1.0 eq) in a solvent such as ethanol.

  • Add an aqueous solution of a base, typically potassium hydroxide (KOH), and stir the mixture at room temperature until a precipitate forms.[9][10]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is acidified, and the precipitated chalcone is collected by filtration, washed, and recrystallized for purification.

The diversity of commercially available aromatic aldehydes allows for the creation of large libraries of chalcone derivatives from this single starting material, facilitating extensive structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable, yet underutilized, starting material in drug discovery. Its synthesis via a reliable Fries rearrangement provides access to a scaffold rich in functionality. The strategic placement of fluoro, hydroxy, and methoxy groups provides a powerful combination of electronic and steric properties that can be exploited for the efficient synthesis of privileged structures like chromones and chalcones. By providing a detailed understanding of its synthesis and synthetic potential, this guide aims to empower medicinal chemists to fully leverage this building block in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetophenone scaffold is a versatile building block in medicinal chemistry, known to be a precursor for compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, the 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone core presents a unique combination of electronic and steric features—a halogen bond donor, a hydrogen bond donor/acceptor phenol, and a methoxy group—that make its derivatives prime candidates for targeted drug design. This technical guide provides a comprehensive, field-proven framework for the in silico modeling of these derivatives. We will move beyond a simple recitation of methods to deliver a strategic and validated workflow, explaining the causal reasoning behind each step. This document is intended for researchers, computational chemists, and drug development professionals aiming to leverage computational tools to accelerate the discovery of novel therapeutics based on this promising scaffold.[3][4]

Introduction: The Rationale for a Computational Approach

The conventional drug discovery pipeline is a lengthy and costly endeavor, with high attrition rates often due to unfavorable pharmacokinetics or toxicity profiles identified late in development.[5][6][7] Computer-Aided Drug Design (CADD) has become an indispensable part of the modern discovery process, enabling the rapid, cost-effective screening and optimization of drug candidates before their synthesis.[3][8] By modeling the behavior of this compound derivatives in a virtual environment, we can prioritize compounds with the highest probability of success, focusing laboratory resources on the most promising candidates.[8][9]

This guide will detail a multi-faceted in silico strategy encompassing ligand-based and structure-based design methodologies. We will cover the essential workflows for Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore development, molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[10]

cluster_0 Overall In Silico Drug Discovery Workflow Scaffold_Selection Scaffold Selection (this compound) Library_Design Derivative Library Design Scaffold_Selection->Library_Design Rational Design Modeling_Cascade Computational Modeling Cascade (QSAR, Docking, MD, ADMET) Library_Design->Modeling_Cascade Virtual Screening Prioritization Hit Prioritization & Selection Modeling_Cascade->Prioritization Data Analysis Synthesis_Testing Synthesis & In Vitro Testing Prioritization->Synthesis_Testing Top Candidates

Caption: High-level workflow for computational drug discovery.

Ligand Preparation and Library Design

The first crucial step is the creation of a virtual library of derivatives. The quality of your input structures directly dictates the reliability of all subsequent modeling.

Protocol 2.1: 3D Ligand Preparation

  • 2D Sketching : Draw the core scaffold and its derivatives using a chemical sketcher (e.g., MarvinSketch, ChemDraw). Ensure correct bond orders and stereochemistry. The parent structure, 1-(2-fluoro-4-methoxyphenyl)ethanone, can be found in databases like PubChem.[11]

  • Conversion to 3D : Convert the 2D structures to 3D. Most molecular modeling suites (e.g., Schrödinger Maestro, MOE) have built-in tools for this.

  • Tautomer and Ionization State Prediction : At physiological pH (typically 7.4), the phenolic hydroxyl group may be deprotonated. It is critical to generate plausible ionization and tautomeric states.

    • Causality : Failure to account for the correct protonation state can lead to the miscalculation of electrostatic interactions, which are fundamental to molecular recognition and binding affinity prediction.

  • Energy Minimization : Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS4, MMFF94s). This ensures that the starting conformation for docking or alignment is sterically plausible and in a low-energy state.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the biological target is unknown, LBDD methods are employed. These approaches rely on the knowledge of a set of molecules known to be active to deduce the necessary features for bioactivity.[12]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to a specific target.[13][14]

Protocol 3.1.1: Generating a Common Feature Pharmacophore Model

  • Select Active Ligands : Gather a set of at least 5-10 structurally diverse derivatives with known high activity against a target of interest.

  • Conformational Analysis : Generate a diverse set of low-energy conformations for each active ligand.

  • Feature Mapping : Identify the chemical features present in each molecule (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Aromatic Ring).

  • Alignment and Model Generation : Align the molecules and identify the common 3D arrangement of features shared by the most active compounds. Software like Phase, Catalyst, or LigandScout automates this process.

    • Trustworthiness : A robust pharmacophore model should be validated. This is achieved by screening a database containing your known active compounds and a large set of decoy molecules (assumed inactives). A good model will have a high hit rate for actives and a low hit rate for decoys, yielding a high Enrichment Factor (EF) and ROC curve AUC.

cluster_1 Pharmacophore Model Generation A Active Ligands B Conformational Analysis A->B C Feature Identification B->C D Alignment & Model Generation C->D E Validated Pharmacophore D->E

Caption: Ligand-based pharmacophore modeling workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of your derivatives and their biological activities.[15] This allows for the prediction of activity for newly designed, unsynthesized compounds.

Protocol 3.2.1: Building a Predictive QSAR Model

  • Data Curation : Assemble a dataset of derivatives with a wide range of biological activities (e.g., IC50 values). It is critical that this data is high-quality and consistent. Data curation is a crucial first step for robust QSAR models.[16]

  • Descriptor Calculation : For each molecule, calculate a variety of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Dataset Splitting : Divide the dataset into a training set (~70-80%) and a test set (~20-30%). The test set is sequestered and used only for the final validation of the model.

    • Expertise : This split must be done intelligently (e.g., using diversity-based methods) to ensure both sets are representative of the chemical space.

  • Model Building : Using the training set, build a regression model (e.g., Partial Least Squares, Random Forest, Gradient Boosting) that correlates the descriptors (independent variables) with biological activity (dependent variable).

  • Model Validation : A QSAR model's predictive power must be rigorously validated.[17][18] Key validation metrics include:

    • Internal Validation (on Training Set) : High coefficient of determination (R²) and high leave-one-out cross-validation (Q²). A large difference between R² and Q² can indicate model overfitting.

    • External Validation (on Test Set) : The model's ability to predict the activity of the unseen test set compounds is the ultimate test. A high predictive R² (R²_pred) is required.

    • Applicability Domain (AD) : Define the chemical space in which the model's predictions are reliable. Predictions for molecules outside the AD are considered extrapolations and are not trustworthy.[15][17]

Table 1: Example QSAR Model Validation Statistics

ParameterValueThreshold for Acceptance
R² (Training Set)0.85> 0.6
Q² (LOO Cross-Validation)0.72> 0.5
R²_pred (Test Set)0.79> 0.6
Number of Outliers1< 5% of dataset

Structure-Based Drug Design (SBDD)

When the 3D structure of the biological target is available (from X-ray crystallography, NMR, or cryo-EM), SBDD methods can be used to model direct interactions.[12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[19][20] The process involves a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[21]

Protocol 4.1.1: Protein-Ligand Docking Workflow

  • Target Preparation :

    • Obtain the target structure from the Protein Data Bank (PDB).

    • Remove all non-essential components (e.g., water molecules, co-solvents), unless a specific water molecule is known to be critical for ligand binding.

    • Add hydrogen atoms and assign correct protonation states for residues like Histidine, Aspartate, and Glutamate.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

  • Binding Site Definition : Define the receptor grid or docking box. This is typically centered on the known binding site of a co-crystallized ligand or a site predicted by pocket-finding algorithms.

  • Ligand Docking : Dock the prepared library of this compound derivatives into the defined binding site using software like Glide, AutoDock Vina, or GOLD.[19][22]

  • Pose Analysis and Scoring :

    • Analyze the top-ranked poses for each ligand. Look for key interactions (e.g., hydrogen bonds with specific residues, pi-pi stacking with aromatic rings, halogen bonds from the fluorine atom).

    • The scoring function provides a numerical value (e.g., docking score, estimated binding free energy) to rank the compounds.

    • Trustworthiness : To validate the docking protocol, the native co-crystallized ligand (if available) should be removed from the binding site and re-docked. The protocol is considered reliable if it can reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD), typically < 2.0 Å.

Table 2: Example Molecular Docking Results

Derivative IDDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
Parent Scaffold-7.2TYR234, ASP178LEU154, PHE260
Derivative-001-8.9TYR234, ASP178, LYS98LEU154, PHE260, TRP160
Derivative-002-6.5TYR234LEU154
Derivative-003-9.3TYR234, ASP178, LYS98LEU154, PHE260, ILE170
Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time.[8][23] This is crucial for assessing the stability of the predicted binding pose and refining binding energy calculations.

Protocol 4.2.1: Protein-Ligand Complex MD Simulation

  • System Setup : Take the best-ranked docking pose as the starting structure.

  • Solvation : Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

  • Ionization : Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[24]

  • Parameterization : Assign force field parameters for both the protein (e.g., CHARMM36, AMBER) and the ligand. Ligand parameters often need to be generated using tools like the CGenFF server.[24][25]

  • Minimization & Equilibration :

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein-ligand complex (NVT and NPT ensembles).[24]

  • Production Run : Run the simulation without restraints for a duration sufficient to observe stable behavior (typically 50-100 nanoseconds).

  • Trajectory Analysis : Analyze the simulation trajectory to calculate:

    • RMSD : To assess the stability of the ligand's position in the binding pocket.

    • RMSF : To identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis : To determine the persistence of key hydrogen bonds and other interactions over time.

cluster_2 Molecular Dynamics Workflow Start Docked Complex Setup System Setup (Solvation, Ions) Start->Setup Equilibrate Minimization & Equilibration Setup->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, Interactions) Production->Analysis

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of a novel library of compounds derived from 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This acetophenone scaffold is a privileged structure in medicinal chemistry, and its derivatives present a promising avenue for the discovery of new therapeutic agents, particularly as kinase inhibitors. We will delve into the strategic design of a multi-stage screening cascade, encompassing robust assay development, primary and secondary screening protocols, and rigorous data analysis for hit identification and validation. The methodologies detailed herein are designed to be both scientifically sound and practically applicable in a modern drug discovery setting.

Introduction: The Rationale for Screening this compound Derivatives

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery.[1][2] High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][3][4] The core structure, this compound[5][6], and related acetophenones[7][8][] have garnered interest due to their potential as scaffolds for kinase inhibitors. Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.[10] Therefore, the systematic screening of a focused library of derivatives of this scaffold is a rational approach to identifying novel kinase modulators.

This guide will provide a detailed roadmap for a comprehensive HTS campaign, from initial assay development to the confirmation of promising "hit" compounds. We will explore both biochemical and cell-based assay formats, emphasizing the importance of a multi-pronged approach to increase the likelihood of identifying biologically relevant and therapeutically viable lead compounds.[11][12][13][14]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is not a single experiment but a carefully orchestrated workflow. The overarching strategy is to progressively narrow down a large library of compounds to a small number of high-quality hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Secondary Assays cluster_3 Phase 4: Hit-to-Lead AssayDev Assay Development (Biochemical & Cell-Based) AssayVal Assay Validation (Z'-factor, S/N) AssayDev->AssayVal Optimization PrimaryScreen Single-Concentration Screening AssayVal->PrimaryScreen HitID Primary Hit Identification PrimaryScreen->HitID Data Analysis DoseResponse Dose-Response (IC50/EC50) HitID->DoseResponse Counterscreens Orthogonal & Selectivity Assays DoseResponse->Counterscreens Confirmation SAR Structure-Activity Relationship (SAR) Counterscreens->SAR LeadOp Lead Optimization SAR->LeadOp Chemical Synthesis

Caption: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[15][16][17] For screening kinase inhibitors, a dual approach utilizing both a biochemical assay and a cell-based assay is highly recommended.[11][18]

Biochemical Assay: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[19] This provides a direct measure of kinase activity. The assay is universal and can be used for virtually any kinase, making it an excellent choice for primary screening.[19]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the kinase and substrate in the reaction buffer to the desired concentrations.

    • Prepare a solution of ATP at a concentration close to the Kₘ for the specific kinase.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the this compound derivatives (typically at a 10 mM stock concentration in DMSO) into 384- or 1536-well assay plates.

    • Include appropriate controls: positive control (no inhibitor) and negative control (a known potent inhibitor of the target kinase).

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the assay plates.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[20] This assay can be used to assess the cytotoxic effects of the compounds on cancer cell lines that are dependent on the target kinase for survival and proliferation.

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Culture:

    • Culture the selected cancer cell line in the appropriate medium and conditions.

    • Harvest the cells and adjust the cell density to the optimized seeding concentration.

  • Cell Seeding:

    • Dispense the cell suspension into 384- or 1536-well clear-bottom assay plates.

    • Incubate the plates for 24 hours to allow the cells to attach and resume normal growth.

  • Compound Treatment:

    • Add the this compound derivatives to the cells at the desired final concentration.

    • Include positive (e.g., staurosporine) and negative (vehicle control, e.g., DMSO) controls.

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 72 hours) to allow for the compounds to exert their effects.

  • ATP Detection:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader. A decrease in signal indicates a reduction in cell viability.

Assay Validation: The Z'-Factor

Before initiating a full-scale screen, it is imperative to validate the performance of the chosen assays. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[21][22]

Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[23][24]

Phase 2: Primary Screening and Hit Identification

The primary screen involves testing the entire compound library at a single concentration to identify initial "hits."[24]

Primary_Screening CompoundLibrary Compound Library (this compound derivatives) BiochemicalScreen Biochemical Assay (e.g., ADP-Glo™) CompoundLibrary->BiochemicalScreen CellBasedScreen Cell-Based Assay (e.g., CellTiter-Glo®) CompoundLibrary->CellBasedScreen DataAnalysis Data Analysis (% Inhibition, Z-score) BiochemicalScreen->DataAnalysis CellBasedScreen->DataAnalysis PrimaryHits Primary Hits DataAnalysis->PrimaryHits

Caption: Workflow for the primary screening phase.

Data Analysis for Hit Identification:

  • Normalization: Raw data from the plate reader should be normalized to the plate controls. A common method is to calculate the percent inhibition:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Selection: A hit is typically defined as a compound that produces a response greater than a certain threshold, often three times the standard deviation of the sample population (Z-score > 3).[25]

Phase 3: Hit Confirmation and Secondary Assays

Primary hits must be subjected to further testing to confirm their activity and eliminate false positives.[2][26]

5.1. Dose-Response Analysis:

Confirmed hits are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) for biochemical assays or the half-maximal effective concentration (EC₅₀) for cell-based assays.

5.2. Orthogonal and Counter-Screens:

  • Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology. For example, a fluorescence-based kinase assay could be used to confirm hits from the luminescence-based primary screen.[27][][29][30][31][32]

  • Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) or have undesirable non-specific activity.

  • Selectivity Profiling: Promising hits should be tested against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.[19]

Data Management and Interpretation

HTS campaigns generate vast amounts of data that require sophisticated data management and analysis tools.[33][34][35] It is crucial to have a robust data analysis pipeline in place to handle data normalization, hit identification, and the generation of dose-response curves.

Conclusion and Future Directions

The high-throughput screening of this compound derivatives offers a promising strategy for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this document provide a comprehensive framework for conducting a successful HTS campaign. The identification of potent and selective hits from this screen will provide valuable starting points for lead optimization and the development of new therapeutic agents.

References

Application Notes and Protocols: 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The discovery of small molecule kinase inhibitors has revolutionized targeted therapy.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone scaffold as a foundational structure for the rational design and synthesis of novel kinase inhibitors. We will explore its synthetic accessibility, key structural features, and a systematic workflow for its elaboration into potent and selective kinase inhibitors, supported by detailed experimental protocols.

Introduction: The Rationale for the this compound Scaffold

The selection of a scaffold is a pivotal decision in a drug discovery campaign. The this compound scaffold presents several advantageous features for kinase inhibitor design:

  • Hydrogen Bonding Capabilities: The phenolic hydroxyl and acetyl carbonyl groups are strategically positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I kinase inhibitors.[4]

  • Fluorine Substitution: The ortho-fluoro substituent can significantly modulate the pKa of the adjacent hydroxyl group, enhancing its hydrogen bond donating capacity.[5] Fluorine can also improve metabolic stability and membrane permeability.[6]

  • Methoxy Group: The methoxy group provides a vector for further chemical modification to explore the solvent-exposed region of the ATP-binding site, potentially enhancing potency and selectivity.

  • Synthetic Tractability: Acetophenone derivatives are generally amenable to a wide range of chemical transformations, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, with the Fries rearrangement being a key transformation. This method is a reliable approach for the synthesis of hydroxyacetophenone derivatives.[7]

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Fluoro-3-methoxyphenol

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetylation of 4-Fluoro-3-methoxyphenol: a. Dissolve 4-fluoro-3-methoxyphenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction by the slow addition of water. f. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetate ester intermediate.

  • Fries Rearrangement: a. To a clean, dry round-bottom flask, add the acetate ester intermediate (1 equivalent) and cool to 0 °C. b. Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. c. After the addition is complete, heat the reaction mixture to 140-150 °C and stir for 3-5 hours. Monitor the reaction by TLC. d. Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. e. Extract the aqueous mixture with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford this compound.

From Scaffold to Inhibitor: A Medicinal Chemistry Workflow

The this compound scaffold serves as a starting point for a comprehensive medicinal chemistry campaign. The following workflow outlines the key stages in developing potent and selective kinase inhibitors.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Synthesis This compound B Library Synthesis (SAR Exploration) A->B Derivatization C Biochemical Screening (Primary Assay) B->C Compound Library D Kinome Profiling (Selectivity) C->D Active Hits (IC50) E Cell-Based Assays (Target Engagement & Efficacy) D->E Selective Hits F Lead Optimization (ADME-Tox Profiling) E->F Cell-Active Leads G Preclinical Candidate F->G Optimized Candidate G cluster_1 Early ADME-Tox Profiling A Lead Compound B Solubility A->B C Permeability (e.g., PAMPA) A->C D Metabolic Stability (Microsomes, Hepatocytes) A->D E CYP Inhibition A->E F hERG Liability A->F G In Vivo PK Studies B->G Favorable Profile C->G Favorable Profile D->G Favorable Profile E->G Favorable Profile F->G Favorable Profile

References

Application Notes & Protocols: 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS: 1065076-49-4) is a highly functionalized acetophenone derivative that serves as a pivotal starting material in modern organic synthesis.[1][2] Its unique substitution pattern—featuring an ortho-fluoro group, a free phenol, and a methoxy group—makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly fluorinated flavonoids. The strategic placement of these functional groups allows for directed reactivity and imparts unique physicochemical properties to the resulting target molecules. This guide provides an in-depth exploration of its application in the synthesis of chalcones and flavones, classes of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, offering both practical, step-by-step methodologies and the underlying scientific rationale.

Compound Profile & Physicochemical Properties

The inherent reactivity of this molecule is governed by the interplay of its functional groups. The phenolic hydroxyl group is critical for cyclization reactions leading to flavonoids, while the ortho-fluoro substituent can enhance the biological activity and metabolic stability of the final compounds through steric and electronic effects.

PropertyValueSource
CAS Number 1065076-49-4[1][2]
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [2]
Appearance Off-white to pale yellow solid[6]
Storage Store in a cool, dry place, sealed from air and light.[1]
Primary Application Intermediate for medical and pharmaceutical synthesis.[1]

Synthetic Workflow Overview

The primary utility of this compound is as a cornerstone for a two-step synthesis of flavones. This process involves an initial base-catalyzed condensation to form a chalcone, followed by an oxidative cyclization to yield the flavone core. This workflow is a fundamental strategy in flavonoid chemistry.[3][4]

G A 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D 2'-Hydroxychalcone Intermediate C->D Step 1 E Oxidative Cyclization D->E Step 2 F Substituted Flavone (Final Product) E->F

Caption: General synthetic workflow from the starting acetophenone to the final flavone product.

Application I: Synthesis of Fluorinated 2'-Hydroxychalcones

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde.[7] The resulting α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry and serves as the direct precursor for flavone synthesis.[4]

Mechanistic Insight

The reaction proceeds by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated enone system of the chalcone.

Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as a representative example.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (or Tetrahydrofuran, THF)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.84 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.49 g, 11 mmol) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.

  • Condensation: Slowly add the cold KOH solution dropwise to the stirred solution of the ketone and aldehyde. The reaction mixture will typically turn a deep yellow or orange color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting acetophenone.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice. Acidify the mixture to pH ~2 by slowly adding 1 M HCl. A yellow precipitate will form.

  • Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Allow the solid to air dry. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Expert's Note: While ethanol is a standard solvent, the use of THF can be advantageous, especially when working with benzaldehydes that have multiple electron-withdrawing groups. In some base-catalyzed reactions using methanol or ethanol, nucleophilic aromatic substitution (SNAr) has been observed as a competing pathway, which THF can help to mitigate.[8][9]

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-90%
Appearance Bright yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.2 (d, 1H, H-β), ~7.4-7.7 (d, 1H, H-α), 7.0-7.5 (m, Ar-H), 6.5-6.9 (m, Ar-H), 3.8-4.0 (s, 6H, 2x -OCH₃)
FT-IR (KBr) ν (cm⁻¹): ~3400 (O-H), ~1650 (C=O, conjugated), ~1600 (C=C, aromatic & vinyl)

Application II: Synthesis of Fluorinated Flavones

Flavones are synthesized from 2'-hydroxychalcones via an oxidative cyclization reaction. This transformation forms the central pyranone ring of the flavonoid scaffold. Various reagents can accomplish this, with iodine in DMSO being a common and effective method.[4]

Mechanistic Insight

The reaction, often referred to as the Algar-Flynn-Oyamada (AFO) reaction under different conditions, involves the epoxidation of the α,β-double bond of the chalcone, followed by an intramolecular nucleophilic attack by the phenoxide ion. The resulting intermediate then undergoes rearrangement and ring-closure to form the flavone structure. In the I₂/DMSO system, iodine acts as an oxidizing agent to facilitate the cyclization and dehydrogenation process.

G cluster_0 Protocol Flow D Dissolve Chalcone in DMSO I Add I₂ Catalyst D->I H Heat Reaction Mixture (e.g., 120-140 °C) I->H M Monitor via TLC H->M W Aqueous Work-up (Na₂S₂O₃ wash) M->W P Precipitate & Purify W->P

Caption: Experimental workflow for the oxidative cyclization of a chalcone to a flavone.

Protocol: Oxidative Cyclization to a Flavone

Materials:

  • Synthesized 2'-hydroxychalcone (from Application I) (1.0 eq)

  • Iodine (I₂) (0.2-0.4 eq)

  • Dimethyl sulfoxide (DMSO)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (e.g., 3.16 g, 10 mmol) in 30 mL of DMSO.

  • Catalyst Addition: Add iodine (e.g., 0.51 g, 2 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to 120-140 °C and maintain this temperature for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the chalcone spot and the appearance of a new, typically lower Rf, flavone spot.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of deionized water. A solid will precipitate.

  • Quenching: Add saturated sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears, indicating it has been quenched.

  • Purification: Filter the precipitated solid, wash extensively with water, and dry. The crude flavone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Expected Results & Characterization
ParameterExpected Outcome
Yield 60-80%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Disappearance of the vinyl protons (H-α, H-β). Appearance of a characteristic singlet for the flavone H-3 proton around δ 6.7-6.9.
¹³C NMR (CDCl₃, 100 MHz) Appearance of the C-4 carbonyl signal around δ 178.
Mass Spectrometry The [M+H]⁺ peak should correspond to a mass 2 Da less than the starting chalcone, consistent with oxidative dehydrogenation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Chalcone Synthesis Incomplete reaction; Base is not strong enough or has degraded; Steric hindrance from aldehyde.Increase reaction time; Use freshly prepared KOH solution; Consider a stronger, non-nucleophilic base like NaH or LiHMDS for challenging substrates.[10]
Multiple Products in Chalcone Reaction Side reactions (e.g., Cannizzaro reaction of the aldehyde); Self-condensation of the ketone.Add the base solution slowly at a low temperature; Ensure the aldehyde is of high purity.
Incomplete Cyclization to Flavone Insufficient heating or reaction time; Inactive catalyst.Ensure the reaction temperature is maintained; Increase reaction time; Use fresh iodine.
Product is Difficult to Purify Presence of starting material or side products; Oily product.Optimize TLC conditions for better separation in column chromatography; Try trituration with a non-polar solvent (e.g., hexane) to induce crystallization.

References

Application Notes and Protocols for the Derivatization of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic modification of privileged chemical scaffolds is a cornerstone of developing novel therapeutic agents. The compound 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone presents itself as a highly promising starting material for the generation of diverse compound libraries for biological screening. Its substituted acetophenone core, featuring a reactive ketone, a nucleophilic hydroxyl group, and strategic fluorine and methoxy substitutions, offers multiple avenues for chemical derivatization. These modifications can profoundly influence the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.

This comprehensive guide provides a detailed exploration of various derivatization strategies for this compound. We will delve into the rationale behind key synthetic transformations, offer step-by-step protocols, and discuss the anticipated biological relevance of the resulting derivatives. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers in medicinal chemistry and drug development to efficiently generate and evaluate novel compounds.

Strategic Derivatization Pathways

The chemical architecture of this compound allows for derivatization at two primary sites: the phenolic hydroxyl group and the acetyl group. Each site offers unique opportunities to introduce chemical diversity and tune the molecule's properties for enhanced biological activity.

Diagram: Derivatization Strategies

G A This compound B O-Alkylation / O-Acylation (Phenolic -OH) A->B Modulate solubility, H-bonding C Chalcone Synthesis (Acetyl Group) A->C Introduce α,β-unsaturated system for Michael addition D Horner-Wadsworth-Emmons (Acetyl Group) A->D Stereoselective alkene formation E Bioisosteric Replacement (Phenolic -OH) A->E Improve metabolic stability F Ugi Multicomponent Reaction (Ketone) A->F Generate diverse peptidomimetics

Caption: Key derivatization strategies for this compound.

Derivatization via the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification to alter the compound's solubility, hydrogen bonding capacity, and metabolic stability. Common strategies include O-alkylation and O-acylation.

O-Alkylation to Modulate Lipophilicity and Bioavailability

O-alkylation introduces an ether linkage, which can increase lipophilicity and potentially improve cell membrane permeability. This modification can also protect the phenol from rapid metabolic conjugation (e.g., glucuronidation), a common issue that can lead to poor oral bioavailability.[1][2]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide anion.

  • Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Acetone, DMFAprotic solvents that do not interfere with the nucleophilic phenoxide.
Base K₂CO₃, Cs₂CO₃Mild bases suitable for phenoxide formation without promoting side reactions.
Temperature 50-80 °CProvides sufficient energy for the Sₙ2 reaction to proceed at a reasonable rate.

Derivatization of the Acetyl Group: Synthesis of Chalcones

The acetyl group provides a reactive handle for carbon-carbon bond formation, most notably through the Claisen-Schmidt condensation to form chalcones.[3][4] Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor for biological nucleophiles.[5]

Diagram: Chalcone Synthesis Workflow

G A Dissolve Acetophenone Derivative and Aromatic Aldehyde in Ethanol B Add Aqueous NaOH or KOH Solution (Base Catalyst) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Pour into Ice-Cold Water D->E F Neutralize with Dilute HCl E->F G Filter the Precipitated Chalcone F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Characterize Product (NMR, MS, IR) I->J

Caption: A typical workflow for the synthesis of chalcones via Claisen-Schmidt condensation.[3]

Protocol: Synthesis of Chalcone Derivatives
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq), dropwise.

  • Reaction: Continue stirring at room temperature for 2-24 hours. The reaction progress should be monitored by TLC. In many cases, the product will precipitate out of the solution.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[4]

Reactant Example Substituents on Aromatic Aldehyde Potential Biological Activity
Benzaldehyde-H, -OCH₃, -Cl, -NO₂, -N(CH₃)₂Broad-spectrum antimicrobial, anticancer
Heterocyclic aldehydesPyridine, Furan, ThiopheneEnhanced potency and altered selectivity

Advanced Derivatization Strategies for Library Generation

Beyond the fundamental derivatizations, more advanced synthetic methodologies can be employed to rapidly generate diverse and complex molecular libraries.

Horner-Wadsworth-Emmons (HWE) Reaction

As an alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction offers a reliable method for the synthesis of alkenes from the acetyl group, often with high (E)-stereoselectivity.[7][8] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[7]

  • Phosphonate Preparation: Prepare the corresponding phosphonate ester from α-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone via the Arbuzov reaction.

  • Carbanion Formation: Dissolve the phosphonate ester in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate the carbanion.

  • Reaction with Aldehyde: Add the desired aldehyde (1.0 eq) to the solution of the phosphonate carbanion and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the resulting alkene by column chromatography.

Ugi Multicomponent Reaction

The Ugi four-component condensation (U-4CC) is a powerful tool for generating libraries of α-aminoacyl amide derivatives, which are valuable peptidomimetics in drug discovery.[9][10] This one-pot reaction combines a ketone (in this case, our starting acetophenone), an amine, a carboxylic acid, and an isocyanide.[9]

  • Imine Formation: The reaction is believed to initiate with the formation of an imine from the this compound and a primary amine.

  • Condensation: This imine then reacts with a carboxylic acid and an isocyanide in a concerted or stepwise fashion.

  • Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable α-aminoacyl amide product.

This reaction is highly versatile, as a wide array of commercially available amines, carboxylic acids, and isocyanides can be utilized to rapidly generate a large library of diverse compounds.[11][12]

Bioisosteric Replacement of the Phenolic Group

While the phenolic hydroxyl group is a useful handle for derivatization, it can also be a metabolic liability, leading to rapid clearance from the body.[1][2] Bioisosteric replacement involves substituting the phenol with another functional group that mimics its size, shape, and electronic properties but possesses improved metabolic stability.[13][14]

Table: Potential Phenol Bioisosteres

Bioisostere Rationale for Replacement
CarboxamideMaintains hydrogen bonding capabilities with improved metabolic stability.[13]
Hydroxamic acidCan act as a metal chelator and mimic the acidity of the phenol.
N-hydroxyureaOffers similar hydrogen bonding patterns.
TetrazoleAcidic proton can mimic the phenolic proton.
BenzimidazolonePresents a similar hydrogen bond donor/acceptor profile.[1][2]

The synthesis of these bioisosteres would require a multi-step synthetic sequence, likely starting from a precursor to this compound where the hydroxyl group is replaced by a suitable functional group for elaboration into the desired bioisostere.

Conclusion and Future Directions

The derivatization of this compound offers a rich field of exploration for medicinal chemists. The strategies outlined in this guide, from the straightforward synthesis of chalcones and ethers to more complex multicomponent reactions and bioisosteric replacements, provide a robust toolkit for generating novel compounds with therapeutic potential. The diverse biological activities associated with chalcones and other derivatives of substituted acetophenones suggest that the library of compounds derived from this particular scaffold will yield promising candidates for a variety of biological assays.[5][15] Future work should focus on the systematic exploration of the chemical space around this scaffold and the comprehensive biological evaluation of the resulting derivatives to establish clear structure-activity relationships.

References

Analytical methods for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] We present three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] This document serves as a practical guide for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure data integrity, accuracy, and reproducibility.

Introduction and Compound Overview

This compound (CAS No. 1065076-49-4) is a substituted acetophenone derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its precise quantification is critical for ensuring reaction stoichiometry, monitoring process purity, and guaranteeing the quality of the final drug substance. The presence of a phenolic hydroxyl group, a fluoro substituent, and a methoxy group on the aromatic ring gives the molecule distinct chemical properties that must be considered when developing analytical methods.

Compound Properties:

  • Molecular Formula: C₉H₉FO₃[1]

  • Molecular Weight: 184.16 g/mol

  • Structure: Chemical structure of this compound

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from starting materials, by-products, or degradation products. This guide explores three methods, each with distinct advantages in terms of specificity, sensitivity, and throughput.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the premier method for the quantification of non-volatile, thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for purity testing and assay determination in complex matrices. A reverse-phase method is proposed, which is well-suited for moderately polar aromatic compounds.[5]

Principle of Analysis

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components on a non-polar stationary phase (C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column. The peak area is directly proportional to the concentration of the analyte. The phenolic ring structure of the analyte is expected to strongly absorb UV light, providing a robust signal for detection.[6]

Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (reagent grade).

  • Reference standard of this compound (≥98% purity).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used to control the pH and suppress the ionization of the phenolic hydroxyl group, which results in improved peak shape and reproducible retention times.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards. A suggested range is 5, 25, 50, 100, and 250 µg/mL.[7]

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in the diluent to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: Filtration removes particulate matter that could damage the HPLC column and interfere with the analysis.[8]

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: 30% B to 80% B over 10 min; hold at 80% B for 2 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm (Verify by running a spectrum of the standard with DAD)
Run Time15 minutes
Method Validation Protocol (ICH Q2(R2) Framework)

Validation is essential to prove that an analytical method is suitable for its intended purpose.[9] The following parameters must be assessed according to ICH guidelines.[2][7]

ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a sample spiked with known impurities. Assess peak purity using a DAD.The analyte peak should be free of interference at its retention time.
Linearity & Range Analyze the five calibration standards (5-250 µg/mL) in triplicate. Plot a curve of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998. Y-intercept should be minimal.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision (RSD%) Repeatability: Analyze six replicate preparations of a standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.[3]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ should be reported and confirmed by injection.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results.System suitability parameters should remain within acceptable limits.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Preparation HPLC HPLC Injection & Separation Std_Prep->HPLC Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->HPLC Detect UV Detection at 275 nm HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying trace-level impurities. Due to the polar hydroxyl group, derivatization is recommended to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[10]

Principle of Analysis

The analyte in the sample is first chemically modified (derivatized) to create a more volatile and thermally stable analogue. The derivatized sample is injected into the gas chromatograph, where it is vaporized. The volatile components are separated in a capillary column based on their boiling points and interaction with the stationary phase. As components elute, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information for unequivocal identification.

Experimental Protocol: GC-MS with Derivatization

Instrumentation & Materials:

  • GC-MS system with an autosampler and electron ionization (EI) source.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inert reaction vials with screw caps.

  • Heating block or oven.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • Reference standard and sample as described for HPLC.

Step-by-Step Protocol:

  • Standard Stock Solution (1000 µg/mL):

    • Prepare as described in the HPLC section, but use anhydrous acetonitrile as the diluent.

  • Derivatization Procedure (for Standards and Samples):

    • Pipette 100 µL of the standard or sample solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Rationale: BSTFA silylates the active hydrogen of the phenolic group, replacing it with a non-polar trimethylsilyl (TMS) group. TMCS acts as a catalyst.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionScan mode (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
Method Validation and Data Analysis

Validation follows the same principles as HPLC (Specificity, Linearity, etc.), but with specific considerations for GC-MS. For quantification, SIM mode is used for enhanced sensitivity and selectivity. Characteristic ions of the derivatized analyte (e.g., the molecular ion [M]+ and major fragment ions) should be selected.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Standard & Sample Solutions Deriv Drydown & Silylation (BSTFA, 70°C) Prep->Deriv GCMS GC-MS Injection & Separation Deriv->GCMS Detect Mass Spectrometry (SIM/Scan) GCMS->Detect Integrate Extract Ion & Integrate Peak Detect->Integrate Quantify Quantify via Calibration Curve Integrate->Quantify Report Final Report Generation Quantify->Report

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable Friedel-Crafts acylation approach, emphasizing process safety, optimization, and analytical controls to ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Significance of this compound

This compound, also known as 2-Fluoro-4-hydroxy-5-methoxyacetophenone, is a critical building block in medicinal chemistry. Its substituted acetophenone structure is a common motif in a variety of pharmacologically active molecules. The presence of the fluorine atom and the specific arrangement of the hydroxyl and methoxy groups on the phenyl ring offer unique electronic and steric properties that are often exploited to enhance the efficacy and pharmacokinetic profiles of drug candidates. Given its importance, the development of a scalable and efficient synthetic route is paramount for facilitating drug discovery and development programs.[1][2][3]

The synthesis of acetophenones has a long history, with the first industrial synthesis based on the Friedel-Crafts reaction being realized in 1925.[4] This classic electrophilic aromatic substitution remains a cornerstone of industrial aromatic ketone synthesis.[4][5] This application note will focus on a Friedel-Crafts acylation strategy for the title compound, a method well-suited for large-scale production due to its reliability and adaptability.[6]

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The chosen synthetic pathway for the large-scale preparation of this compound is the Friedel-Crafts acylation of 3-fluoro-4-methoxyphenol. This reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[7][8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 3-fluoro-4-methoxyphenol 3-Fluoro-4-methoxyphenol Reaction_Vessel Reaction_Vessel 3-fluoro-4-methoxyphenol->Reaction_Vessel Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction_Vessel AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction_Vessel Lewis Acid Catalyst DCM Dichloromethane (DCM) DCM->Reaction_Vessel Solvent Target_Molecule 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone Reaction_Vessel->Target_Molecule Friedel-Crafts Acylation

Caption: Synthetic pathway for this compound.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride.[10][11] This acylium ion then attacks the electron-rich aromatic ring of 3-fluoro-4-methoxyphenol to yield the desired ketone. A key consideration in this synthesis is the regioselectivity of the acylation, which is directed by the activating hydroxyl and methoxy groups and the deactivating, ortho-, para-directing fluorine atom.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay, with personnel wearing suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Equipment and Reagents
EquipmentReagents & Solvents
20 L Jacketed Glass Reactor3-Fluoro-4-methoxyphenol (1.0 kg, 6.94 mol)
Overhead Mechanical StirrerAnhydrous Aluminum Chloride (2.32 kg, 17.4 mol)
5 L Addition FunnelAcetyl Chloride (0.65 kg, 8.28 mol)
Reflux Condenser with Gas OutletDichloromethane (DCM), Anhydrous (15 L)
Temperature ProbeConcentrated Hydrochloric Acid (HCl)
Inert Gas Supply (Nitrogen or Argon)Crushed Ice
Rotary EvaporatorSaturated Sodium Bicarbonate Solution
Large Separatory FunnelsBrine Solution
Filtration ApparatusAnhydrous Magnesium Sulfate
Recrystallization VesselsMethanol
Experimental Procedure
  • Reactor Setup and Inerting: Assemble the 20 L jacketed glass reactor with the overhead stirrer, temperature probe, addition funnel, and reflux condenser. Ensure all glassware is dry.[12] Purge the entire system with nitrogen or argon to establish an inert atmosphere. This is crucial as aluminum chloride is highly sensitive to moisture.[13]

  • Charging of Reactants:

    • To the reactor, charge anhydrous dichloromethane (10 L).

    • With vigorous stirring, cautiously add anhydrous aluminum chloride (2.32 kg) in portions. The addition is exothermic, and the temperature should be maintained below 25 °C by circulating a coolant through the reactor jacket.

    • In a separate dry vessel, prepare a solution of 3-fluoro-4-methoxyphenol (1.0 kg) in anhydrous dichloromethane (2.5 L).

    • In the 5 L addition funnel, prepare a solution of acetyl chloride (0.65 kg) in anhydrous dichloromethane (2.5 L).

  • Friedel-Crafts Acylation:

    • Cool the aluminum chloride suspension in the reactor to 0-5 °C using the jacketed cooling system.

    • Slowly add the acetyl chloride solution from the addition funnel to the stirred suspension over a period of 1-2 hours. Maintain the internal temperature between 0-5 °C. The reaction of the Lewis acid with the acyl chloride is exothermic.[14]

    • After the addition of acetyl chloride is complete, slowly add the solution of 3-fluoro-4-methoxyphenol from a separate addition funnel over 1-2 hours, again maintaining the temperature between 0-10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

  • Work-up and Isolation:

    • Prepare a large vessel containing a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L).

    • Carefully and slowly quench the reaction by pouring the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation. The purpose of this step is to decompose the aluminum chloride complex with the ketone product.[12][14][16]

    • Transfer the quenched mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2 L).

    • Combine all organic layers and wash sequentially with water (5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from methanol to afford pure this compound as a white to off-white crystalline solid.

    • Dry the purified product under vacuum at 40-50 °C to a constant weight.

Process Optimization and Safety Considerations

Key Process Parameters
ParameterOptimal Range/ConditionRationale
Stoichiometry AlCl₃ (2.5 equiv.), Acetyl Chloride (1.1-1.2 equiv.)A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[8] A slight excess of the acylating agent drives the reaction to completion.
Temperature Control 0-10 °C during addition, then ambient temperatureControls the exothermic nature of the reaction, minimizes side reactions, and prevents decomposition of starting materials.[13][17]
Reaction Time 12-16 hoursEnsures the reaction proceeds to completion. Monitor by TLC/HPLC for confirmation.[15]
Stirring Rate Sufficient to maintain a homogenous suspensionAdequate mixing is crucial for efficient mass and heat transfer, preventing localized overheating and side product formation.[15]
Anhydrous Conditions All glassware, solvents, and reagents must be dryAluminum chloride is highly reactive with water, which would deactivate the catalyst and lead to low yields.[13]
Safety Precautions
  • Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.[12][16]

  • Acetyl Chloride: Corrosive and a lachrymator (causes tearing).[7][16] Handle in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Use with appropriate engineering controls and PPE.

  • Quenching: The work-up procedure involving the addition of the reaction mixture to ice and acid is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated area.

Analytical Characterization

To ensure the quality and purity of the final product, the following analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): A rapid method to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase is a mixture of hexane and ethyl acetate.[18]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the product's purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.

  • Mass Spectrometry (MS): Determines the molecular weight of the product.

  • Gas Chromatography (GC): Can be used to assess purity and identify any volatile impurities.[19][20]

Workflow and Logic Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware & Inert Atmosphere Setup C Charge Reactor with DCM and AlCl₃ A->C B Prepare Reagent Solutions: - 3-fluoro-4-methoxyphenol in DCM - Acetyl Chloride in DCM E Slow Addition of Acetyl Chloride Solution B->E F Slow Addition of 3-fluoro-4-methoxyphenol Solution B->F D Cool Reactor to 0-5°C C->D D->E E->F G Reaction at Room Temperature (12-16h) F->G H In-Process Control (TLC/HPLC) G->H I Quench Reaction in Ice/HCl Mixture H->I Reaction Complete J Phase Separation I->J K Aqueous Layer Extraction J->K L Combine & Wash Organic Layers K->L M Dry & Concentrate L->M N Recrystallization from Methanol M->N O Dry Final Product N->O P Final Product Analysis (HPLC, NMR, MS) O->P

Caption: Detailed workflow for the scale-up synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound via Friedel-Crafts acylation. By adhering to the outlined procedures, paying close attention to the critical process parameters, and implementing the recommended safety precautions, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The successful scale-up of this synthesis is a critical step in advancing drug development programs that rely on this key building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to optimize your synthesis for higher yields and purity.

Strategic Overview: Selecting the Optimal Synthetic Pathway

Direct acylation of the precursor phenol (4-fluoro-2-methoxyphenol) via a standard Friedel-Crafts acylation is often the first approach considered. However, this method is notoriously problematic for phenolic substrates. The primary challenges are:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) readily complexes with the lone pair of electrons on the phenolic oxygen. This requires using a large excess of the catalyst and deactivates the aromatic ring towards the desired electrophilic substitution.[1][2]

  • Competitive O-Acylation: The phenolic oxygen is a potent nucleophile and can be acylated faster than the aromatic ring (C-acylation), leading to the formation of a phenyl ester byproduct and consuming starting material.[1][2]

A more robust and higher-yielding strategy is a two-step approach that leverages the Fries Rearrangement .[3][4][5] This method embraces the initial O-acylation and then uses a Lewis acid to induce the migration of the acyl group to the aromatic ring.

Synthetic_Pathway cluster_0 Step 1: Esterification (O-Acylation) cluster_1 Step 2: Fries Rearrangement (C-Acylation) Start 4-Fluoro-2-methoxyphenol Intermediate 4-Fluoro-2-methoxyphenyl acetate Start->Intermediate Base catalyst (e.g., Pyridine) Reagent1 Acetyl Chloride or Acetic Anhydride Catalyst Lewis Acid (e.g., AlCl₃) Intermediate2 4-Fluoro-2-methoxyphenyl acetate Product This compound (Target Molecule) Intermediate2->Product High Temp.

Caption: Recommended two-step synthesis via Fries Rearrangement.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My direct Friedel-Crafts acylation of 4-fluoro-2-methoxyphenol failed or resulted in a complex mixture with very low yield. What went wrong?

A1: This is a common outcome when attempting to directly acylate a phenol. The primary reason is that the reaction favors O-acylation to form 4-fluoro-2-methoxyphenyl acetate, rather than the desired C-acylation to form the ketone.[1] Furthermore, the Lewis acid catalyst (like AlCl₃) complexes with the phenolic hydroxyl group, which deactivates the aromatic ring, making the electrophilic substitution required for C-acylation very difficult.[2] For a successful synthesis, we strongly recommend abandoning the direct acylation in favor of the two-step Fries Rearrangement pathway.

Q2: I performed the Fries Rearrangement, but my main product is the wrong isomer, 1-(5-fluoro-4-hydroxy-2-methoxyphenyl)ethanone. How do I increase the yield of the desired this compound?

A2: This is a classic regioselectivity issue in the Fries Rearrangement, which is governed by temperature. The reaction can produce both ortho and para isomers relative to the hydroxyl group.[3][4][6]

  • Low Temperatures (<60°C): Favor the formation of the para product. This is the thermodynamically more stable isomer.

  • High Temperatures (>150°C): Favor the formation of the ortho product, which is your desired target.[6][7] The ortho product is kinetically favored at high temperatures because it can form a more stable bidentate complex with the aluminum chloride catalyst.[3]

To resolve this, you must increase your reaction temperature significantly, typically to the 130-160°C range.

ParameterLow Temperature (~40-60°C)High Temperature (~130-160°C)
Major Product para-isomer ( undesired)ortho-isomer ( desired )
Reaction Control ThermodynamicKinetic

Q3: My Fries Rearrangement reaction seems to have stalled. After several hours, TLC analysis shows a large amount of unreacted starting ester. What are the potential causes?

A3: Reaction stalling is typically due to issues with the catalyst or reaction conditions. Consider the following:

  • Catalyst Stoichiometry: The Fries Rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often a slight excess (1.1-1.5 equivalents).[8] This is because the catalyst complexes with both the starting ester's carbonyl oxygen and the product's carbonyl and hydroxyl groups. Insufficient catalyst will lead to an incomplete reaction.

  • Catalyst Quality: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate the catalyst. Ensure you are using freshly opened, anhydrous AlCl₃ and that your glassware is rigorously dried.

  • Insufficient Temperature: As discussed in Q2, a high temperature is required to drive the formation of the ortho product. If your temperature is too low, the reaction rate will be impractically slow. Ensure your heating mantle and thermometer are calibrated and providing accurate readings.

Q4: I'm observing significant charring and the formation of black, insoluble byproducts during the high-temperature Fries Rearrangement. How can this be prevented?

A4: Charring indicates decomposition, which can occur under the harsh conditions of the Fries Rearrangement.[3][4]

  • Temperature Overshoot: Ensure precise temperature control. A runaway reaction or localized overheating can cause the substrate to decompose. Use a temperature controller and a well-stirred reaction mixture.

  • Alternative Catalysts: While AlCl₃ is common, it is also very aggressive. Consider a milder Lewis acid like titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃).[8] Alternatively, strong Brønsted acids like methanesulfonic acid or p-toluenesulfonic acid (PTSA) can be effective and are often considered "greener" catalysts that may lead to cleaner reactions.[3][9][10]

  • Solvent Choice: While the reaction can be run neat (without solvent), using a high-boiling, inert solvent like nitrobenzene or 1,2-dichloroethane can help moderate the reaction temperature and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fries Rearrangement?

A1: The accepted mechanism involves the Lewis acid (e.g., AlCl₃) coordinating to the carbonyl oxygen of the ester.[4] This polarizes the acyl-oxygen bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution, primarily at the ortho or para positions. A subsequent hydrolysis step during workup liberates the final hydroxyaryl ketone product.[6][8]

Fries_Mechanism Ester Aryl Ester + AlCl₃ Complex1 Lewis Acid-Carbonyl Complex Ester->Complex1 Coordination Acylium Acylium Ion Intermediate + Aryloxide-AlCl₃ Complex Complex1->Acylium Cleavage Attack Electrophilic Aromatic Substitution (Ortho/Para) Acylium->Attack Intra/Intermolecular Attack ProductComplex Product-AlCl₃ Complex Attack->ProductComplex FinalProduct Hydroxyaryl Ketone (after hydrolysis) ProductComplex->FinalProduct Workup (H₂O)

Caption: Key steps in the Fries Rearrangement mechanism.

Q2: Are there more environmentally friendly alternatives to aluminum chloride?

A2: Yes, there is growing research into "green" catalysts for the Fries Rearrangement to avoid the corrosive nature and hazardous waste associated with AlCl₃.[10] Solid acids and strong Brønsted acids are promising alternatives. p-Toluenesulfonic acid (PTSA) has been shown to be an effective, biodegradable, and easy-to-handle catalyst that can give high conversion and selectivity.[9][11] Mechanochemical methods using ball milling are also emerging as a solvent-free alternative.[12][13]

Q3: How should I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for your starting material (4-fluoro-2-methoxyphenyl acetate) diminish as a new, more polar spot for the product (this compound) appears. The product will have a lower Rf value due to the free hydroxyl group. It is also advisable to run a co-spot (a single lane with a spot of starting material, a spot of the reaction mixture, and a spot of the mixture on top of the starting material) to confirm the disappearance of the starting material.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methoxyphenyl acetate (Starting Material)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-2-methoxyphenol (1.0 eq).

  • Dissolve the phenol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product is often pure enough for the next step, but can be purified by distillation or chromatography if necessary.

Protocol 2: Fries Rearrangement to this compound

(Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.)

  • Equip a flame-dried three-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a gas outlet to a bubbler.

  • Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the flask under a positive pressure of inert gas.

  • Carefully add the 4-fluoro-2-methoxyphenyl acetate (1.0 eq) to the AlCl₃. The reaction is often run neat (without solvent).

  • Begin stirring and slowly heat the mixture to 140-160°C. The mixture will become a dark, viscous melt.

  • Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. It will likely solidify.

  • WORKUP: Very cautiously and slowly, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. This is a highly exothermic process. The goal is to hydrolyze the aluminum complexes.

  • Once the solid has dissolved and the mixture is cool, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

Technical Support Center: Purification of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: My final product shows persistent impurities with similar polarity after column chromatography.

Possible Cause: The most likely culprits are regioisomers formed during the synthesis, a common challenge in Friedel-Crafts acylation or Fries rearrangement reactions of substituted phenols.[1][2][3] The directing effects of the hydroxyl, methoxy, and fluoro groups on the aromatic ring can lead to the formation of isomers where the acetyl group is in a different position. These isomers often have very similar polarities, making their separation by standard chromatography challenging.

Solution:

  • Optimize Chromatography Conditions:

    • Solvent System: Employ a solvent system with a shallow gradient and a combination of solvents with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone).

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano), which can offer different selectivities for closely related isomers.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.

  • Recrystallization: If chromatography is insufficient, recrystallization can be a powerful technique for separating isomers. Experiment with a variety of solvents to find one in which the desired isomer has lower solubility than the impurities at a given temperature.

  • Derivative Formation: In challenging cases, consider derivatizing the mixture (e.g., by protecting the hydroxyl group). The properties of the derivatives may be sufficiently different to allow for easier separation, after which the protecting group can be removed.

Issue 2: The yield of my purified product is significantly lower than expected.

Possible Cause: Low yield can stem from several factors, including incomplete reaction, product degradation during workup or purification, or physical loss of material. The phenolic hydroxyl group in this compound can make the compound susceptible to oxidative degradation, especially at elevated temperatures or non-neutral pH.

Solution:

  • Reaction Monitoring: Ensure the initial synthesis has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before beginning the workup.

  • Careful Workup:

    • Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for extended periods.

    • Use a rotary evaporator at a moderate temperature to remove solvents to prevent thermal degradation.

  • Purification Strategy:

    • If using column chromatography, choose a solvent system that allows for efficient elution of the product without excessive tailing, which can lead to product loss in mixed fractions.

    • For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.

Issue 3: My NMR spectrum shows the presence of unreacted starting materials.

Possible Cause: An incomplete reaction is the direct cause. This can be due to insufficient reaction time, incorrect temperature, or deactivation of the catalyst.

Solution:

  • Reaction Optimization:

    • Increase the reaction time and monitor the progress by TLC or HPLC.

    • Ensure the reaction temperature is maintained at the optimal level for the specific synthetic protocol.

    • Use a fresh or properly stored catalyst. Lewis acids like aluminum chloride are sensitive to moisture.

  • Purification: Unreacted starting materials are typically easier to separate than isomeric impurities due to greater differences in polarity. Standard column chromatography should be effective.

Issue 4: The purified product has a pink or brownish discoloration.

Possible Cause: This often indicates the presence of trace impurities, possibly due to oxidation of the phenolic hydroxyl group or residual catalyst.

Solution:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the carbon through a pad of celite. The activated carbon can adsorb colored impurities.

  • Recrystallization: A final recrystallization step can often remove trace colored impurities, yielding a purer, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for determining the purity of this compound?

A multi-pronged approach is recommended for a comprehensive purity assessment.[4]

  • HPLC: High-Performance Liquid Chromatography with UV detection is excellent for quantifying the main component and detecting non-volatile impurities.

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying and quantifying volatile and semi-volatile impurities.

  • NMR: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity against a certified internal standard.[4]

Q2: What are some recommended solvent systems for column chromatography of this compound?

The optimal solvent system will depend on the specific impurities present. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. For example, a gradient of 5% to 40% ethyl acetate in hexane.

Q3: Can I use recrystallization as the sole purification method?

It is possible if the crude product is relatively clean and the impurities have significantly different solubilities from the desired product. However, for complex impurity profiles, a combination of column chromatography followed by recrystallization is often the most effective strategy.

Q4: How should I store the purified this compound?

To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

    • Carefully add the dried, sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Good candidate solvents for substituted acetophenones include ethanol, methanol, isopropanol, toluene, or mixtures of solvents like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Data Presentation

Analytical Technique Purpose Typical Parameters
HPLC (Reverse Phase) Purity determination and impurity profilingColumn: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm
GC-MS Identification of volatile impuritiesColumn: DB-5 or equivalent, Temperature Program: 50°C to 280°C ramp
¹H NMR Structural confirmation and purity checkSolvent: CDCl₃ or DMSO-d₆, check for characteristic aromatic and acetyl proton signals
¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆, check for characteristic carbonyl and aromatic carbon signals
Melting Point Purity assessmentA sharp melting point range indicates high purity

Visualizations

Purification_Workflow Crude_Product Crude 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone Assess_Purity Assess Purity (TLC/HPLC) Crude_Product->Assess_Purity Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Significant Impurities Recrystallization Recrystallization Assess_Purity->Recrystallization Minor Impurities Column_Chromatography->Recrystallization Partially Pure Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Check_Purity_Again Check Purity (HPLC/NMR) Recrystallization->Check_Purity_Again Check_Purity_Again->Column_Chromatography Purity <98% Pure_Product Pure Product Check_Purity_Again->Pure_Product Purity >98% Impurity_Profile Product This compound Desired Product Impurities Potential Impurities Regioisomers Unreacted Starting Materials Polysubstituted Products Degradation Products

References

Technical Support Center: Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key building block in pharmaceutical chemistry, is primarily achieved through two main synthetic routes: the direct Friedel-Crafts acylation of 3-fluoro-4-methoxyphenol or a two-step process involving the O-acylation of 3-fluoro-4-methoxyphenol to form 3-fluoro-4-methoxyphenyl acetate, followed by a Fries rearrangement. Both pathways, while effective, are prone to several side reactions that can significantly impact the yield and purity of the desired product.

The primary challenges stem from the bidentate nucleophilic nature of the phenolic starting material, leading to a competition between C-acylation (the desired reaction) and O-acylation.[1][2] Furthermore, the directing effects of the substituents on the aromatic ring can lead to the formation of undesired regioisomers. Another significant side reaction to consider is the potential for demethylation of the methoxy group under the harsh Lewis acidic conditions often employed.

This guide will provide in-depth insights into identifying and mitigating these side reactions, ensuring a more efficient and successful synthesis.

Visualizing the Reaction Pathways

To better understand the synthetic landscape, the following diagram illustrates the intended synthetic routes and the key side reactions.

cluster_main Main Synthetic Routes cluster_side Potential Side Reactions A 3-Fluoro-4-methoxyphenol B 1-(2-Fluoro-4-hydroxy- 5-methoxyphenyl)ethanone (Desired Product) A->B Friedel-Crafts Acylation (C-Acylation) C 3-Fluoro-4-methoxyphenyl acetate (O-acylated intermediate) A->C O-Acylation D Other C-acylated Regioisomers A->D Friedel-Crafts Acylation (Poor Regioselectivity) E Demethylated Product B->E Demethylation C->B Fries Rearrangement

Caption: Synthetic pathways to this compound and major side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yields a significant amount of an unexpected ester byproduct. What is it and how can I avoid it?

Answer:

You are likely observing the formation of 3-fluoro-4-methoxyphenyl acetate , the product of O-acylation. Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) to give the desired ketone, or the phenolic oxygen (O-acylation) to form an ester.[1][2] O-acylation is often kinetically favored, meaning it can occur more rapidly, especially under milder conditions.[2]

Troubleshooting Guide: O-Acylation

Symptom Probable Cause Solution
A major byproduct is identified by NMR and MS as the O-acylated ester.Insufficient Lewis acid catalyst or reaction conditions favoring kinetic control.Increase the stoichiometry of the Lewis acid (e.g., AlCl₃). A stoichiometric amount or even an excess is often required as the Lewis acid complexes with both the starting phenol and the product ketone.[3] This favors the thermodynamically more stable C-acylated product.[1]
The reaction is performed at low temperatures.Low temperatures can favor the kinetically controlled O-acylation product.Consider a two-step Fries Rearrangement. Intentionally synthesize the O-acylated ester first, and then subject it to Fries rearrangement conditions to convert it to the desired C-acylated product.[4][5]
FAQ 2: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the desired this compound. What could it be?

Answer:

You have likely formed a regioisomer of the desired product. The directing effects of the fluoro, hydroxyl, and methoxy groups on the starting material, 3-fluoro-4-methoxyphenol, can lead to acylation at different positions on the aromatic ring. The primary expected regioisomeric byproduct would be 1-(5-fluoro-2-hydroxy-4-methoxyphenyl)ethanone .

Troubleshooting Guide: Regioisomer Formation

Symptom Probable Cause Solution
NMR spectrum shows a different aromatic substitution pattern than expected.The reaction conditions (temperature, solvent) are influencing the regioselectivity of the electrophilic aromatic substitution.Optimize reaction temperature. In a Fries rearrangement, lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[5][6] For a direct Friedel-Crafts acylation, careful temperature control is also crucial.
The desired isomer is difficult to separate from the byproduct.The regioisomers have very similar physical properties.Employ advanced purification techniques. While challenging, separation may be possible using high-performance liquid chromatography (HPLC) or by derivatizing the mixture to facilitate separation.[1][7]
FAQ 3: My final product appears to have lost a methyl group. What is happening and how can I prevent it?

Answer:

You are observing demethylation of the methoxy group, a known side reaction when aryl methyl ethers are exposed to strong Lewis acids like aluminum chloride, especially at elevated temperatures.[8][9] This results in the formation of a dihydroxyacetophenone byproduct.

Troubleshooting Guide: Demethylation

Symptom Probable Cause Solution
Mass spectrometry shows a molecular ion 14 units less than the expected product.High reaction temperatures and/or prolonged reaction times in the presence of a strong Lewis acid.Maintain a lower reaction temperature. If using a Friedel-Crafts or Fries rearrangement, carefully control the temperature to avoid excessive heat. Minimize reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
The reaction requires harsh conditions to proceed.The chosen Lewis acid is too harsh.Consider using a milder Lewis acid. Alternatives to AlCl₃, such as BF₃·OEt₂ or SnCl₄, can sometimes promote the desired reaction with less demethylation.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Two-Step Synthesis via Fries Rearrangement

This is often the preferred method for achieving higher regioselectivity and avoiding some of the pitfalls of a direct Friedel-Crafts acylation of a phenol.

Step 1: O-Acylation to 3-Fluoro-4-methoxyphenyl acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methoxyphenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (used as solvent).

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-methoxyphenyl acetate. This intermediate can often be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Substrate Addition: Slowly add the crude 3-fluoro-4-methoxyphenyl acetate (1.0 eq) to the stirred suspension of AlCl₃.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 60-140 °C; optimization may be required) and monitor the progress by TLC or LC-MS.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Friedel-Crafts Acylation

While potentially more direct, this method can be more challenging to control in terms of side reactions.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ (at least 2.5 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Acylating Agent Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Slowly add a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Step 2 of Protocol 1.

Data Presentation: Identifying Your Products

Accurate identification of the desired product and potential side products is crucial. The following table provides predicted ¹H NMR chemical shifts for the key compounds.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
This compound (Desired Product) Aromatic H~7.3 (d, J≈7 Hz), ~6.6 (d, J≈12 Hz)Doublet
-OH~12.5 (s)Singlet (broad)
-OCH₃~3.9 (s)Singlet
-COCH₃~2.6 (s)Singlet
3-Fluoro-4-methoxyphenyl acetate (O-acylated Side Product) Aromatic H~7.1-6.9 (m)Multiplet
-OCH₃~3.8 (s)Singlet
-OCOCH₃~2.3 (s)Singlet
1-(5-Fluoro-2-hydroxy-4-methoxyphenyl)ethanone (Regioisomer) Aromatic H~7.6 (d, J≈11 Hz), ~6.8 (d, J≈8 Hz)Doublet
-OH~12.0 (s)Singlet (broad)
-OCH₃~3.9 (s)Singlet
-COCH₃~2.5 (s)Singlet
1-(2-Fluoro-4,5-dihydroxyphenyl)ethanone (Demethylated Product) Aromatic H~7.2 (d, J≈7 Hz), ~6.5 (d, J≈12 Hz)Doublet
-OH (C4)Variable (broad)Singlet (broad)
-OH (C5)Variable (broad)Singlet (broad)
-COCH₃~2.5 (s)Singlet

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and spectrometer.

References

Technical Support Center: Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and achieve optimal results. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of this compound, a substituted hydroxyacetophenone, is a multi-step process that requires careful control of reaction conditions to ensure good yield and purity. The most common and logical synthetic route involves a two-step procedure:

  • Acetylation of 4-fluoro-2-methoxyphenol: This initial step forms the corresponding aryl acetate, 4-fluoro-2-methoxyphenyl acetate.

  • Fries Rearrangement: The subsequent intramolecular rearrangement of the acetate ester, catalyzed by a Lewis acid, yields the desired keto phenol product.

This guide will focus on troubleshooting common issues encountered during this two-step synthesis.

Visualizing the Reaction Pathway

Synthesis_Pathway Synthetic Route to this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement A 4-Fluoro-2-methoxyphenol C 4-Fluoro-2-methoxyphenyl acetate A->C Base catalyst (e.g., Pyridine) or Acid catalyst B Acetic Anhydride or Acetyl Chloride B->C D 4-Fluoro-2-methoxyphenyl acetate E This compound (Ortho product - Desired) D->E Lewis Acid (e.g., AlCl3) High Temperature Non-polar solvent F 1-(5-Fluoro-2-hydroxy-4-methoxyphenyl)ethanone (Para product - Isomeric impurity) D->F Lewis Acid (e.g., AlCl3) Low Temperature Polar solvent

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential challenges you may face during your synthesis.

Part 1: Acetylation of 4-fluoro-2-methoxyphenol

Question 1: My acetylation of 4-fluoro-2-methoxyphenol is incomplete, and I have a low yield of 4-fluoro-2-methoxyphenyl acetate. What could be the cause?

Answer:

Incomplete acetylation is a common issue that can often be traced back to a few key factors:

  • Purity of Reagents and Solvent: The presence of water in your starting phenol, acetylating agent (acetic anhydride or acetyl chloride), or solvent can significantly hinder the reaction. Water can hydrolyze the acetylating agent and, if using a Lewis acid catalyst, deactivate it. Ensure all glassware is oven-dried and reagents are of high purity and anhydrous.

  • Insufficient Acetylating Agent: While a 1:1 molar ratio is stoichiometrically required, it is often beneficial to use a slight excess (1.1-1.5 equivalents) of the acetylating agent to drive the reaction to completion.

  • Inadequate Catalyst: If you are using a catalytic amount of a strong acid like sulfuric acid, ensure it is fresh and added correctly. For base-catalyzed reactions using pyridine, ensure the pyridine is dry and used in sufficient quantity to act as both a catalyst and a scavenger for the HCl produced if using acetyl chloride.

  • Reaction Temperature and Time: Acetylations are typically exothermic. For less reactive phenols, gentle heating may be required to initiate and complete the reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing the formation of side products during the acetylation. What are they and how can I avoid them?

Answer:

The primary side reaction of concern is the potential for C-acylation (a Friedel-Crafts type reaction) if a strong Lewis acid is present under conditions that favor it. However, in a standard acetylation to form the ester, this is less common. More likely, observed impurities are from:

  • Degradation of Starting Material: Phenols can be sensitive to oxidation, especially under basic conditions. Purging the reaction vessel with an inert gas like nitrogen or argon can mitigate this.

  • Diacylation: While less common for phenols, it is a possibility if the reaction conditions are too harsh.

To avoid these, use milder conditions and monitor the reaction progress closely to avoid prolonged reaction times or excessive heating.

Part 2: Fries Rearrangement of 4-fluoro-2-methoxyphenyl acetate

Question 3: My Fries rearrangement is resulting in a very low yield of the desired product. What are the most common reasons for this?

Answer:

Low yields in a Fries rearrangement are a frequent challenge.[1] The following are critical areas to investigate:

  • Lewis Acid Activity and Stoichiometry: The Lewis acid (commonly aluminum chloride, AlCl₃) is the heart of this reaction. Its activity is severely compromised by moisture.[2] Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Crucially, the Fries rearrangement requires a stoichiometric amount (or even an excess) of the Lewis acid, not a catalytic amount. This is because the product, a hydroxy ketone, forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2]

  • Reaction Temperature: The temperature is a critical parameter that influences not only the reaction rate but also the product distribution and the extent of side reactions. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to charring, decomposition, and the formation of unwanted byproducts.[3]

  • Substrate Stability: The Fries rearrangement can be conducted under harsh conditions.[1] Ensure your starting acetate is stable under these conditions. The presence of impurities can also lead to side reactions and lower yields.

Question 4: I am getting a mixture of the ortho and para isomers. How can I improve the regioselectivity to favor the desired ortho product, this compound?

Answer:

The regioselectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control, and it is highly dependent on the reaction conditions.[1]

  • Temperature: This is the most significant factor.

    • High temperatures (typically >100 °C) favor the formation of the ortho isomer. [3] The ortho product can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

    • Low temperatures (typically <60 °C) favor the formation of the para isomer. [3] This is the kinetically controlled product.

  • Solvent: The choice of solvent also plays a crucial role.

    • Non-polar solvents (e.g., nitrobenzene, chlorobenzene) tend to favor the formation of the ortho product.[1]

    • Polar solvents increase the proportion of the para product.[1]

To maximize the yield of your desired ortho product, you should aim for higher reaction temperatures in a non-polar solvent.

Parameter To Favor Ortho Product To Favor Para Product
Temperature High (>100 °C)Low (<60 °C)
Solvent Non-polar (e.g., chlorobenzene)Polar

Question 5: I am seeing a significant amount of the starting phenol (4-fluoro-2-methoxyphenol) in my crude product mixture. What is causing this de-acetylation?

Answer:

The presence of the starting phenol indicates a competing de-acetylation reaction. This can occur under the harsh, acidic conditions of the Fries rearrangement. The likely causes are:

  • Excessive Moisture: Water in the reaction mixture can lead to the hydrolysis of the ester back to the phenol and acetic acid.

  • Sub-optimal Lewis Acid Complexation: If the Lewis acid is not effectively complexing with the ester to initiate the rearrangement, the acidic conditions may favor simple hydrolysis.

  • Prolonged Reaction Times at High Temperatures: While high temperatures favor the ortho product, extended reaction times can lead to decomposition and side reactions, including de-acetylation.

To mitigate this, ensure rigorously anhydrous conditions and optimize the reaction time by monitoring the consumption of the starting acetate by TLC or GC-MS.

Troubleshooting Workflow

Troubleshooting_Fries_Rearrangement Troubleshooting the Fries Rearrangement Start Low Yield or Incorrect Product Ratio Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What is the ortho:para ratio? A1_Yes->Q2 Sol1 Check Lewis Acid: - Anhydrous? - Stoichiometric amount? - Freshly opened/sublimed? A1_No->Sol1 End Optimized Synthesis Sol1->End A2_High_Para High Para Isomer Q2->A2_High_Para A2_Good_Ortho Good Ortho Ratio, Low Yield Q2->A2_Good_Ortho Sol2 Increase Temperature (>100 °C) Use a non-polar solvent A2_High_Para->Sol2 Sol3 Check for De-acetylation: - Ensure anhydrous conditions - Optimize reaction time A2_Good_Ortho->Sol3 Sol2->End Sol3->End

References

Technical Support Center: Purifying 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the purity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate and require methods to enhance its purity. We provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during the purification of this substituted acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing hydroxyacetophenones is the Fries rearrangement of an aryl acetate or a direct Friedel-Crafts acylation of a substituted phenol.[1][2][3][4]

  • Fries Rearrangement: This reaction can yield a mixture of ortho and para isomers.[3] In the synthesis of your target molecule, an unreacted starting material (e.g., 3-fluoro-4-methoxyphenyl acetate) and the undesired para-acylated regioisomer are the most probable impurities.

  • Friedel-Crafts Acylation: This reaction can suffer from incomplete conversion, leaving unreacted starting material (e.g., 2-fluoro-5-methoxyphenol).[5][6] Additionally, if the reaction conditions are not carefully controlled, polyacylation could occur, although this is less likely as the first acylation deactivates the aromatic ring.[4][6][7]

Table 1: Potential Impurities and Their Origin

Impurity NameStructure (Hypothetical)Origin
2-Fluoro-5-methoxyphenolPhenol starting materialIncomplete Friedel-Crafts Acylation
3-Fluoro-4-methoxyphenyl acetateEster starting materialIncomplete Fries Rearrangement
1-(5-Fluoro-2-hydroxy-4-methoxyphenyl)ethanoneIsomer of the target compoundFries Rearrangement ( undesired para product)
Poly-acylated byproductsTarget with additional acetyl groupOver-reaction during Friedel-Crafts Acylation
Q2: What are the primary laboratory methods for purifying this compound?

Given the phenolic hydroxyl group and the ketone functionality, this compound is a moderately polar, solid compound. The two most effective purification techniques are recrystallization and flash column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is already of moderate purity (>85%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Flash Column Chromatography: This is the preferred method for separating complex mixtures or when recrystallization fails to remove impurities with similar solubility profiles, such as regioisomers.[8] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[8][9]

Q3: My purified product is a pale yellow solid, but sometimes it develops a brownish tint over time. What causes this and how can I prevent it?

Phenolic compounds are susceptible to oxidation, which can form colored quinone-type impurities, especially upon exposure to air, light, or trace metal contaminants.

  • Prevention during Workup: After synthesis, ensure the workup procedure effectively removes any residual acid or metal catalysts.

  • Purification: A final purification step like recrystallization can often remove these colored impurities. If the color is persistent, a charcoal treatment during recrystallization can be effective.

  • Storage: Store the purified solid in a sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize degradation.[10]

Purification Workflow Decision Guide

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.

PurificationWorkflow cluster_start cluster_analysis1 cluster_decision cluster_paths cluster_analysis2 cluster_end Crude Crude Reaction Product TLC Analyze by TLC/ ¹H NMR Crude->TLC PurityCheck Purity >85% and Few Impurities? TLC->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize  Yes Column Flash Column Chromatography PurityCheck->Column No   FinalTLC Assess Purity of Fractions/Crystals Recrystallize->FinalTLC Column->FinalTLC PureProduct Pure Product (>98%) FinalTLC->PureProduct

Caption: Decision workflow for purification.

Troubleshooting Guide: Recrystallization

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is detrimental because the oil often traps impurities, defeating the purpose of recrystallization.[11]

Causality & Solution:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.

    • Solution: First, attempt a preliminary purification by flash column chromatography to remove the bulk of the impurities, then recrystallize the resulting solid.[11]

  • Inappropriate Solvent: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent or solvent system with a lower boiling point. For acetophenone derivatives, ethanol, methanol, or mixed systems like ethyl acetate/hexanes are often effective.[11][12]

  • Cooling Too Rapidly: Fast cooling can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, move it to an ice bath to maximize yield.[11]

  • Solution Too Concentrated: An overly concentrated solution can lead to precipitation above the melting point.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly lower the concentration before attempting to cool again.[11]

Protocol: Systematic Recrystallization
  • Solvent Selection: Place ~20-30 mg of your crude material in a test tube. Add a solvent dropwise at room temperature until the solid just dissolves. A good solvent is one in which the compound is poorly soluble at room temperature.

  • Heating: Heat the test tube. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Cooling: Cool the test tube to room temperature, then in an ice bath. Abundant crystal formation indicates a good single-solvent system.

  • Mixed Solvents: If no single solvent is ideal, use a miscible solvent pair (e.g., Dichloromethane/Hexanes or Ethanol/Water).[11] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble). While hot, add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[11]

  • Scaling Up: Once an appropriate solvent system is found, dissolve the bulk of the crude material in the minimum amount of boiling solvent in an Erlenmeyer flask.

  • Cooling & Isolation: Allow the flask to cool slowly. Isolate the formed crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[11]

Troubleshooting Guide: Flash Column Chromatography

Q5: My phenolic compound is streaking badly on the silica gel column, leading to poor separation. How can I improve this?

This is a classic issue with polar, acidic compounds like phenols on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your phenolic compound, causing "tailing" or streaking.

Causality & Solution:

  • Strong Analyte-Stationary Phase Interaction: The interaction between the phenolic -OH and the silica gel's Si-OH groups is the primary cause.

    • Solution 1 (Mobile Phase Modification): Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane mixture).[13] The modifier protonates the silica surface and competes for binding sites, allowing your compound to elute in a tighter band.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective for separating phenolic compounds.[14] Alternatively, reversed-phase (C18) silica can be used with polar solvents like methanol/water or acetonitrile/water.[9][13]

Tailing cluster_before Without Modifier cluster_after With 0.5% Acetic Acid cluster_legend a Compound Spot b Streaked Elution a->b Elution c Compound Spot d Tight Band Elution c->d Elution Silica Silica Gel Surface Phenol Phenolic Compound Acid Acid Modifier Title Improving Chromatography of Phenolic Compounds

References

Technical Support Center: A Guide to Preventing the Degradation of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this valuable compound throughout your experiments.

Introduction: Understanding the Stability of a Multifunctional Phenolic Ketone

This compound is a substituted acetophenone derivative with a unique combination of functional groups that dictate its reactivity and stability. The presence of a phenolic hydroxyl group, a ketone, and an electron-rich aromatic ring with both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents makes this molecule susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward preventing unwanted chemical changes that can compromise experimental results. The primary drivers of degradation for this compound are oxidation, photodegradation, and reactions under non-neutral pH conditions.[1]

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: My sample of this compound has developed a yellow or brownish tint. What is the cause?

A1: A color change, particularly the development of a yellow or brown hue from an initially off-white or pale solid, is a strong indicator of oxidative degradation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. This process often leads to the formation of highly conjugated byproducts, such as quinone-type structures, which are colored.[1]

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] The recommended storage is under refrigeration (2-8°C) in a tightly sealed, opaque container to protect it from light and moisture.[1][2] For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C) is advisable to minimize oxidation.[1]

Q3: I am dissolving the compound for my experiments. Are there any solvents I should avoid?

A3: While soluble in many common organic solvents, it is crucial to use high-purity, anhydrous solvents whenever possible, especially if the solution is to be stored. Protic solvents that are not anhydrous can participate in hydrolytic reactions, although this is generally less of a concern for the ketone group under neutral conditions. More importantly, avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or diethyl ether), as these can initiate oxidative degradation. Using freshly opened or properly stored anhydrous solvents is a best practice.

Q4: How does pH affect the stability of this molecule in solution?

A4: The compound's stability is significantly influenced by pH.

  • Acidic Conditions: The ketone functional group can be susceptible to hydrolysis under strongly acidic conditions, although this is typically slow.[1]

  • Basic Conditions: The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, leading to rapid degradation. Therefore, strongly basic solutions should be avoided.

  • Neutral Conditions: The compound is most stable at or near neutral pH. When preparing solutions, consider using a buffered system if pH control is critical for your experiment.

Q5: Can this compound degrade upon exposure to ambient laboratory light?

A5: Yes, aromatic ketones and phenolic compounds are often susceptible to photodegradation.[1] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[1] It is crucial to handle the solid compound and its solutions in a way that minimizes light exposure. Use amber vials or wrap containers in aluminum foil.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation-related issues.

Symptom Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.- Analyze a freshly prepared sample from a new or properly stored stock to confirm the identity of the main peak. - Perform a forced degradation study (see Protocol 2) to tentatively identify potential degradation products. - Review storage and handling procedures to identify potential exposure to light, heat, or oxygen.
Decreased potency or activity in biological assays Degradation of the active compound, leading to a lower effective concentration.- Confirm the concentration and purity of your stock solution using a freshly calibrated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or HPLC with a standard curve). - Prepare fresh solutions from a reliable stock of the compound for each experiment.
Inconsistent experimental results Progressive degradation of a stock solution over time.- Aliquot stock solutions after preparation and store them under optimal conditions (refrigerated or frozen, protected from light). - Avoid repeated freeze-thaw cycles. - Use a fresh aliquot for each set of experiments. - Qualify the stability of the compound in your experimental solvent system over the typical duration of your experiments.
Solid material appears clumped or discolored Moisture absorption and/or oxidation.- Discard the material if significant discoloration is observed. - Ensure containers are sealed tightly and stored in a desiccator if necessary. - When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[3]

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for proper handling and for investigating the stability of this compound.

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for maintaining the integrity of the compound.

Materials:

  • This compound

  • Opaque, airtight containers (e.g., amber glass vials with PTFE-lined caps)

  • Inert gas (Argon or Nitrogen), if available

  • Refrigerator (2-8°C) or freezer (-20°C)

  • Desiccator

Procedure:

  • Upon Receipt: Immediately transfer the compound to a labeled, opaque, and airtight container.

  • Inert Atmosphere (Optional but Recommended): If possible, gently flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.[1]

  • Short-Term Storage (Days to Weeks): Store the sealed container in a refrigerator at 2-8°C.

  • Long-Term Storage (Months to Years): For extended periods, store the sealed container in a freezer at -20°C.

  • Protection from Light: At all stages of handling and storage, protect the compound from light. Use amber vials or wrap clear vials in aluminum foil.[1]

  • Handling for Weighing: When removing the container from cold storage, allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[3]

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, aliquot it into single-use vials, flush with inert gas if possible, and store at -20°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways and for developing stability-indicating analytical methods.[4][5][6][7] This protocol provides a general framework.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution with no stressor) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature or slightly elevated (e.g., 40-60°C).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance assessment should be performed to ensure that the decrease in the parent peak is accounted for by the increase in degradation product peaks.

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of this compound.

DegradationPathways cluster_stressors Stress Conditions cluster_molecule This compound cluster_products Potential Degradation Products Oxygen Oxygen / Peroxides Phenol Phenolic -OH Group Oxygen->Phenol Oxidation Light Light (UV/Vis) Light->Phenol Photo-oxidation AromaticRing Aromatic Ring Light->AromaticRing Photolysis Base Basic pH (OH⁻) Base->Phenol Deprotonation Quinone Quinone-type Products Phenol->Quinone Phenoxide Phenoxide Intermediate Phenol->Phenoxide RingCleavage Ring Cleavage Products AromaticRing->RingCleavage Ketone Acetyl Group Phenoxide->Quinone Rapid Oxidation ForcedDegradationWorkflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis evaluation Evaluate Data (New Peaks, Mass Balance) analysis->evaluation pathway Identify Degradation Pathways evaluation->pathway end Develop Stability-Indicating Method pathway->end

References

Technical Support Center: Catalyst Selection for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and to troubleshoot common issues encountered during this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and optimize the reaction for your specific needs.

Overview: The Synthetic Challenge

The target molecule, this compound, is a valuable intermediate in pharmaceutical synthesis. Its preparation typically involves an electrophilic aromatic substitution, specifically the acylation of 3-fluoro-4-methoxyphenol. The primary challenge lies in achieving high regioselectivity. The starting phenol has three potential sites for acylation, and the directing effects of the hydroxyl (-OH), methoxy (-OMe), and fluoro (-F) groups must be carefully managed to favor acylation at the desired C2 position, ortho to the hydroxyl group.

The most common synthetic route is the Fries Rearrangement of 3-fluoro-4-methoxyphenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2][3] The choice of catalyst is paramount as it directly influences reaction rate, yield, and, most critically, the ratio of ortho to para isomers.[1][2]

Catalyst Selection Guide

The Fries Rearrangement is catalyzed by a variety of Lewis and Brønsted acids.[4][5] The catalyst's role is to generate a highly electrophilic acylium ion, which then attacks the aromatic ring.[2][3] However, the catalyst also complexes with the hydroxyl and carbonyl oxygen atoms of the substrate and product, often requiring stoichiometric or even excess amounts.[6][7]

Comparison of Common Catalysts
CatalystCommon FormKey AdvantagesKey DisadvantagesTypical Conditions
Aluminum Chloride Anhydrous AlCl₃High reactivity, widely used, cost-effective.[3]Extremely moisture-sensitive, highly corrosive, can lead to side reactions if not controlled, requires stoichiometric amounts.[6][8]Solvent-free or in non-polar solvents (e.g., chlorobenzene); High temperatures (>120°C) favor ortho product.[1][9]
Boron Trifluoride BF₃·OEt₂ (etherate)Milder than AlCl₃, easier to handle, can improve selectivity in some cases.[10]Often requires higher temperatures or longer reaction times. Can be expensive.Neat (solvent-free) or in high-boiling solvents; 100-160°C.[10]
Titanium Tetrachloride TiCl₄Good Lewis acid, known to favor ortho-acylation of phenols.[4]Highly sensitive to moisture, corrosive.Chlorinated solvents (e.g., DCM); Moderate temperatures.
Zinc Chloride Anhydrous ZnCl₂Milder catalyst, can be more selective, less corrosive than AlCl₃.[11] Supported on alumina can enhance ortho-selectivity.[11]Lower reactivity, may require higher temperatures or microwave irradiation.[11]Solvent-free, often with microwave assistance.
Methanesulfonic Acid CH₃SO₃HBrønsted acid alternative, environmentally friendlier, less corrosive than HF.[1][4]May require co-reagents like P₂O₅ or (CH₃SO₂)₂O to be effective.[4]Neat or with an anhydride co-reagent; 80-120°C.
The Logic of Catalyst Choice

For the synthesis of this compound, the goal is ortho-acylation. The general principle of the Fries Rearrangement is that higher temperatures favor the formation of the thermodynamically more stable ortho isomer, which can form a stable six-membered chelate with the Lewis acid catalyst (e.g., AlCl₃).[1] Lower temperatures tend to favor the kinetically controlled para product.[2][3]

Therefore, a strong Lewis acid like Aluminum Chloride (AlCl₃) at elevated temperatures (e.g., 130-160°C) is often the first choice to maximize the yield of the desired ortho-acetylated product.[9][12]

Troubleshooting Guide (Q&A Format)

Here we address specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or the reaction did not proceed. What are the common causes?

A1: This is a frequent issue in Friedel-Crafts type reactions and can be traced to several factors:

  • Catalyst Inactivity: The primary culprit is often moisture. Lewis acids like AlCl₃ react violently with water, rendering them inactive.[6][8]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents and freshly opened, high-purity AlCl₃.

  • Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[6][13] This means the reaction is often not truly catalytic.

    • Solution: Use at least a stoichiometric amount (1.0 to 1.5 equivalents) of the Lewis acid relative to the starting ester.[12]

  • Sub-Optimal Temperature: The Fries rearrangement is highly temperature-dependent.[1][2] Too low a temperature will result in a slow or stalled reaction.

    • Solution: Ensure your reaction reaches the target temperature for ortho migration, typically above 120°C. Monitor the internal reaction temperature, not just the heating bath temperature.

Q2: I am observing a significant amount of the para-isomer (4-hydroxy-2-fluoro-5-methoxyacetophenone). How can I improve ortho-selectivity?

A2: Regioselectivity is controlled by reaction conditions. Favoring the ortho product requires specific adjustments:

  • Increase Reaction Temperature: This is the most critical factor. High temperatures (>120°C, up to 160-170°C) strongly favor the formation of the thermodynamically stable ortho product.[1][3][12] Be aware that excessively high temperatures can sometimes lead to decomposition.[12]

  • Choice of Solvent: Non-polar solvents tend to favor the ortho product.[1][2] Running the reaction solvent-free (neat) is also a common and effective strategy.[9] Polar solvents can increase the proportion of the para product.[1]

  • Catalyst Chelation: The formation of a bidentate complex between the ortho product and the Lewis acid drives the equilibrium toward this isomer at higher temperatures. Using a strong Lewis acid like AlCl₃ is essential for this effect.

Q3: The workup is difficult, and I'm getting a dark, tarry mixture instead of a clean product.

A3: This points to side reactions or product decomposition, often caused by harsh conditions.

  • Cause: The combination of a highly activated phenol ring, a strong Lewis acid, and high temperatures can lead to polymerization or charring.

  • Solution 1 (Quenching): Perform the quench carefully. Cool the reaction mixture significantly (e.g., in an ice bath) before slowly and cautiously adding it to a mixture of crushed ice and concentrated HCl. This hydrolyzes the catalyst-product complexes and protonates the phenoxide. Adding water directly to the hot reaction mixture can be extremely exothermic and dangerous.

  • Solution 2 (Temperature Control): While high temperature is needed, find the optimal balance. Try running the reaction at the lower end of the effective range (e.g., 120-130°C) and monitor for completion by TLC to avoid prolonged heating that could lead to decomposition.[12]

  • Solution 3 (Purification): The crude product may require column chromatography for purification. If the product is a solid, recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) can be effective.[10]

Visualizing the Process

Reaction Mechanism Workflow

This diagram illustrates the key steps in the AlCl₃-catalyzed Fries Rearrangement.

Fries_Mechanism cluster_activation Catalyst Activation & Ion Formation cluster_attack Electrophilic Aromatic Substitution cluster_workup Workup Ester Aryl Acetate Complex Initial O=C-AlCl₃ Complex Ester->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Acylium Acylium Ion [CH₃C=O]⁺ Complex->Acylium Rearrangement Sigma Sigma Complex (Intermediate) Acylium->Sigma Electrophilic Attack (ortho position) Ring Phenoxide-AlCl₃ Ring Ring->Sigma Ortho_Complex Ortho Product-AlCl₃ Chelate Sigma->Ortho_Complex Deprotonation (Restores Aromaticity) Final_Product Final Hydroxy Ketone Product Ortho_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Key stages of the Lewis acid-catalyzed Fries Rearrangement.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental problems.

Troubleshooting Start Problem Encountered LowYield Low / No Yield Start->LowYield PoorSelectivity Poor Ortho/Para Ratio Start->PoorSelectivity DarkMixture Tarry / Dark Mixture Start->DarkMixture CheckMoisture Action: Ensure Anhydrous Conditions (Dry glassware, fresh reagents) LowYield->CheckMoisture Cause: Inactive Catalyst? CheckCatalyst Action: Increase Catalyst Loading (1.1 - 1.5 eq) LowYield->CheckCatalyst Cause: Insufficient Catalyst? CheckTemp_Low Action: Increase Reaction Temp. (>120°C) LowYield->CheckTemp_Low Cause: Temp too low? CheckTemp_High Action: Increase Reaction Temp. (>120°C) PoorSelectivity->CheckTemp_High Cause: Temp too low for ortho? CheckSolvent Action: Use Non-Polar Solvent or run Neat PoorSelectivity->CheckSolvent Cause: Solvent polarity too high? CheckQuench Action: Quench Slowly in Ice/HCl DarkMixture->CheckQuench Cause: Poor Workup? OptimizeTime Action: Reduce Reaction Time (Monitor by TLC) DarkMixture->OptimizeTime Cause: Decomposition?

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: AlCl₃-Catalyzed Fries Rearrangement

This protocol is a representative procedure based on common practices for achieving high ortho-selectivity.[9]

Safety First: This reaction involves corrosive and moisture-sensitive reagents. It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching step is highly exothermic.

Step 1: Preparation of Starting Ester (3-fluoro-4-methoxyphenyl acetate)

1.1. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-fluoro-4-methoxyphenol (1.0 eq). 1.2. Dissolve the phenol in a suitable solvent like dichloromethane (DCM) or conduct the reaction neat. Add a base such as pyridine (1.2 eq). 1.3. Cool the mixture to 0°C in an ice bath. 1.4. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C. 1.5. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting phenol is consumed. 1.6. Upon completion, perform a standard aqueous workup. Wash the organic layer with dilute HCl, then saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step 2: Fries Rearrangement

2.1. In a flame-dried round-bottom flask under a nitrogen atmosphere, place the crude 3-fluoro-4-methoxyphenyl acetate (1.0 eq). 2.2. Begin stirring and slowly add anhydrous aluminum chloride (AlCl₃, 1.3 eq) in portions. The mixture will become a thick, stirrable paste. 2.3. Heat the mixture to 130-140°C in a pre-heated oil bath. 2.4. Maintain this temperature for 2-3 hours. Monitor the reaction progress by quenching a small aliquot and analyzing it by TLC or LC-MS. 2.5. Once the rearrangement is complete, remove the flask from the heat and allow it to cool to room temperature.

Step 3: Workup and Purification

3.1. Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 ice:acid by volume). 3.2. Cautiously and slowly, add the cooled reaction paste to the ice/HCl mixture in portions with vigorous stirring. This step is highly exothermic. 3.3. After the addition is complete, continue stirring until all the solid has dissolved. A precipitate of the product may form. 3.4. Extract the aqueous mixture three times with ethyl acetate. 3.5. Combine the organic layers, wash with water, then with saturated brine. 3.6. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. 3.7. Purify the crude solid by recrystallization from methanol or by column chromatography on silica gel to afford this compound.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a Friedel-Crafts acylation of 3-fluoro-4-methoxyphenol not recommended? Phenols are poor substrates for direct Friedel-Crafts acylation because the hydroxyl group coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[1] The reaction tends to occur on the oxygen atom (O-acylation) to form the ester, which is why the Fries rearrangement (starting from the isolated ester) is the preferred method.[1]

FAQ 2: Can I use a Brønsted acid like polyphosphoric acid (PPA) or triflic acid? Yes, strong Brønsted acids can catalyze the reaction.[1][8] They can be an alternative if you need to avoid halogenated Lewis acids. However, achieving the high temperatures required for good ortho-selectivity might be challenging with some Brønsted acids, and they may require different optimization strategies.

FAQ 3: What is the role of the acylium ion? The acylium ion ([R-C=O]⁺) is the key electrophile that attacks the aromatic ring.[2] It is generated by the interaction of the acyl group (from the ester) with the Lewis acid catalyst.[2][3] Its high electrophilicity is necessary to overcome the aromaticity of the phenol ring.

FAQ 4: Why is the product ketone less reactive than the starting material? The acyl group (a carbonyl group) attached to the aromatic ring is strongly electron-withdrawing.[7][13] This effect deactivates the aromatic ring, making it a much weaker nucleophile and thus preventing a second acylation reaction (polyacylation).[7][14] This is a significant advantage of Friedel-Crafts acylation over alkylation, which often suffers from polyalkylation.[7]

References

Validation & Comparative

Comparing biological activity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Analogs

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. The compound this compound presents a compelling starting point for medicinal chemistry exploration. Its structure, featuring a fluorinated and methoxy-hydroxylated phenyl ring attached to an ethanone moiety, is rich with functionalities known to interact with biological targets. This guide provides a comparative analysis of hypothetical analogs of this core structure, predicting their biological activities based on established structure-activity relationships (SAR) from analogous compound series. We will delve into the rationale behind the design of these analogs and provide standardized protocols for their experimental validation.

The Core Scaffold: A Privileged Starting Point

The this compound scaffold integrates several key features that are frequently associated with biological activity:

  • Hydroxyphenyl Group: The phenolic hydroxyl group is a common hydrogen bond donor and acceptor, crucial for interacting with amino acid residues in enzyme active sites or receptors.

  • Methoxy Group: The methoxy substituent can modulate lipophilicity and metabolic stability. Its position relative to the hydroxyl group can influence intramolecular hydrogen bonding and overall conformation.[1]

  • Fluorine Atom: The introduction of fluorine can significantly alter a molecule's physicochemical properties, including acidity, basicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[2][3]

  • Acetophenone Moiety: The ketone functionality can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modifications.

Given these features, analogs of this scaffold are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Design and Predicted Biological Activity of Analogs

For a systematic comparison, we will consider three classes of hypothetical analogs based on modifications at key positions of the parent scaffold.

Analogs with Modified Phenyl Ring Substituents

In this series, we explore the impact of altering the electronic and steric properties of the phenyl ring by modifying the existing substituents or introducing new ones.

Analog Modification Predicted Biological Activity Rationale based on SAR
Analog A1 Replacement of the 5-methoxy group with a hydroxyl groupPotentially enhanced antioxidant and anticancer activity.The presence of multiple hydroxyl groups on a phenyl ring is often correlated with increased radical scavenging and cytotoxic effects against cancer cell lines.[1]
Analog A2 Introduction of a second methoxy group at the 3-positionMay exhibit altered selectivity for enzyme targets.The number and position of methoxy groups can significantly influence the binding affinity and selectivity of flavonoid-like compounds.[1]
Analog A3 Replacement of the 2-fluoro group with a chloro or bromo groupLikely to show increased antimicrobial activity.Halogen substitution, particularly with chlorine and bromine, on aromatic rings is a known strategy to enhance the antimicrobial potency of various heterocyclic compounds.[4]
Analogs with Modified Ethanone Side Chain

Here, we investigate how alterations to the ethyl ketone side chain can influence biological activity.

Analog Modification Predicted Biological Activity Rationale based on SAR
Analog B1 Extension of the alkyl chain (e.g., propanone, butanone)May lead to increased lipophilicity and altered target binding.Changes in the length and branching of alkyl chains can modulate the hydrophobic interactions with the target protein, potentially leading to improved potency or a different activity profile.
Analog B2 Introduction of a hydroxyl group on the alpha-carbonCould act as a more potent enzyme inhibitor.The introduction of a hydroxyl group can create an additional hydrogen bonding interaction within an enzyme's active site, potentially leading to stronger inhibition.
Analog B3 Cyclization of the side chain to form a chromanone or flavanone ring systemExpected to exhibit a broader range of biological activities, including antimicrobial and anticancer effects.Flavonoids and related heterocyclic structures are well-known for their diverse pharmacological properties. The formation of a heterocyclic ring introduces conformational rigidity and new interaction points.[4]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of the synthesized analogs, a series of standardized in vitro assays are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the anticancer activity of analogs using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

  • Compound Dilution: The synthesized analogs are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compound analogs in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates (24h for bacteria, 48h for fungi) C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the antimicrobial activity of analogs via MIC assay.

Structure-Activity Relationship (SAR) Summary and Visualization

The predicted SAR for the hypothetical analogs can be summarized as follows:

SAR_Summary cluster_core Core Scaffold: this compound cluster_analogs Analog Modifications cluster_activity Predicted Biological Activities Core A Phenyl Ring Substitutions (Analogs A1-A3) Core->A Modification B Ethanone Side Chain Modifications (Analogs B1-B3) Core->B Modification Anticancer Anticancer A->Anticancer Impacts Antimicrobial Antimicrobial A->Antimicrobial Impacts B->Anticancer Impacts Enzyme_Inhibition Enzyme Inhibition B->Enzyme_Inhibition Impacts

Caption: Logical relationship between core scaffold modifications and predicted biological activities.

Conclusion and Future Directions

This guide provides a framework for the rational design and comparative evaluation of analogs of this compound. Based on established SAR principles, modifications to the phenyl ring and the ethanone side chain are predicted to modulate the biological activity profile of the parent compound, potentially leading to the discovery of novel anticancer, antimicrobial, or enzyme-inhibiting agents.

The next critical step is the chemical synthesis of these proposed analogs, followed by rigorous experimental validation using the outlined protocols. Further studies, including mechanism of action investigations and in vivo efficacy testing, will be essential to fully characterize the therapeutic potential of the most promising candidates. This systematic approach, combining rational design with empirical testing, is fundamental to advancing the field of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for derivatives of the 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone scaffold. Our focus is on elucidating how specific structural modifications influence biological activity, with an emphasis on chalcone derivatives, which represent the most extensively studied class of compounds derived from this core. The insights and experimental data presented herein are synthesized for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutic agents.

Introduction: The this compound Scaffold

The compound this compound, also known as 2'-fluoro-4'-hydroxy-5'-methoxyacetophenone, serves as a versatile starting material in medicinal chemistry. Its structure is analogous to paeonol (2'-hydroxy-4'-methoxyacetophenone), a natural compound with established anti-inflammatory, anticancer, and antioxidant properties.[1] The introduction of a fluorine atom at the 2'-position is a common strategy in drug design to enhance metabolic stability and modulate electronic properties, potentially leading to improved potency and pharmacokinetic profiles.

While direct SAR studies on this specific acetophenone are not extensively published, a robust analysis can be conducted by examining its derivatives, particularly chalcones. Chalcones are α,β-unsaturated ketones synthesized by the condensation of an acetophenone with an aromatic aldehyde.[2] They are recognized as a "privileged scaffold" in medicinal chemistry due to their synthetic accessibility and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

This guide will compare chalcone derivatives synthesized from the title acetophenone and its close structural analogs to derive key SAR insights.

Core Synthetic Strategy: Claisen-Schmidt Condensation

The primary method for synthesizing the key derivatives discussed in this guide is the Claisen-Schmidt condensation. This base-catalyzed reaction provides a reliable and efficient route to chalcones.

Causality of Experimental Choice: The selection of a strong base like NaOH or KOH in a polar protic solvent such as ethanol is critical. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or acid-catalyzed, yielding the thermodynamically stable α,β-unsaturated ketone system that defines the chalcone scaffold.[3][5]

G cluster_workflow Experimental Workflow start Start Materials: Acetophenone & Aldehyde synthesis Synthesis: Claisen-Schmidt Condensation start->synthesis Base (NaOH), Ethanol purification Purification: Recrystallization / Chromatography synthesis->purification characterization Structural Characterization: NMR, IR, Mass Spec purification->characterization screening Biological Screening: Antioxidant, Anti-inflammatory, Anticancer Assays characterization->screening sar SAR Analysis: Correlate Structure with Activity Data screening->sar end Lead Identification sar->end

Caption: A typical experimental workflow for the synthesis and evaluation of chalcone derivatives.

Structure-Activity Relationship Analysis

The biological activity of chalcone derivatives is highly dependent on the substitution patterns of both the acetophenone-derived A-ring and the benzaldehyde-derived B-ring.

Caption: Key structural features governing the activity of chalcone derivatives.

The Role of the A-Ring (Acetophenone Moiety)

The substitution pattern on the A-ring provides a foundation for activity.

  • 2'-Hydroxy Group: The presence of a hydroxyl group ortho to the carbonyl is a recurring feature in highly active chalcones. It can form a hydrogen bond with the carbonyl oxygen, planarizing the molecule and enhancing its interaction with biological targets. It is also implicated in metal chelation and antioxidant activity.

  • 2'-Fluoro Group: As seen in our core scaffold, a fluorine atom at this position increases lipophilicity and can act as a bioisostere for a hydrogen atom, potentially improving membrane permeability and metabolic resistance.

  • 5'-Methoxy Group: The electron-donating methoxy group at the 5'-position influences the electron density of the aromatic ring and the acidity of the 4'-hydroxyl group, which can modulate target binding and antioxidant potential.

The Critical Impact of B-Ring Substituents

The most significant variations in biological activity arise from substitutions on the B-ring, derived from the benzaldehyde. A study on 4'-fluoro-2'-hydroxychalcones provides direct comparative data.[5][6]

  • Antioxidant Activity: For antioxidant effects, evaluated by DPPH radical scavenging, electron-donating groups on the B-ring are favorable. The presence of multiple methoxy groups, such as in the 2,5-dimethoxy substituted derivative (5a ), resulted in the highest antioxidant activity. This is likely due to the increased ability of the molecule to donate a hydrogen atom and stabilize the resulting radical.[5]

  • Anti-inflammatory and Analgesic Activity: In contrast, for anti-inflammatory and analgesic properties, a single electron-donating group at the para-position of the B-ring appears optimal. The derivative with a 4-methoxy group (5d ) showed the best anti-inflammatory profile, comparable to the standard drug celecoxib.[5][6] This suggests that a balanced electronic profile is necessary for interaction with inflammatory targets like cyclooxygenase (COX) enzymes.

The α,β-Unsaturated Carbonyl System

This linker is not merely a spacer; it is a critical pharmacophore. The electrophilic β-carbon is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which is a known mechanism for the inhibition of enzymes like kinases and transcription factors such as NF-κB.[1] The trans-configuration of the double bond is generally required for high activity.[2]

Comparative Performance Data

The following table summarizes experimental data for a series of 4'-fluoro-2'-hydroxychalcones, demonstrating the SAR principles discussed above.

Compound IDB-Ring SubstitutionAntioxidant Activity (IC50, µg/mL)[5]Anti-inflammatory Activity (% Inhibition @ 6h)[5]
5a 2,5-Dimethoxy190.56 (Most Potent)19%
5b 2-Methoxy231.4438%
5c 3-Methoxy283.13 (Least Potent)46%
5d 4-Methoxy243.6154% (Most Potent)
Celecoxib -Not Assessed74%

Data Interpretation: A clear divergence in SAR is observed. Potent antioxidant activity is achieved with multiple electron-donating groups (dimethoxy), while potent anti-inflammatory activity is favored by a single para-methoxy group. This highlights the importance of tailoring substitution patterns to the specific biological target.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for key procedures.

Protocol: Synthesis of a Representative Chalcone (e.g., Compound 5d)

This protocol is adapted from established Claisen-Schmidt condensation procedures.[3][5]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 1-(2-fluoro-4-hydroxyphenyl)ethanone (or a structural analog like 4'-fluoro-2'-hydroxyacetophenone) and 2.0 mmol of 4-methoxybenzaldehyde in 5-10 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 4 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise. The addition of a strong base is the crucial step to initiate the condensation by forming the enolate.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The formation of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH ~5-6 with dilute HCl. This neutralizes the base and precipitates the crude product.

  • Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (5 mL), and then with a small amount of cold ethanol (5 mL) to remove impurities.

  • Recrystallization: The crude solid is then recrystallized from ethanol to yield the pure chalcone derivative. The purity is confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR, Mass Spectrometry).

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a standard and widely accepted method for evaluating antioxidant potential.[5]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the synthesized chalcone derivatives in methanol at a concentration of 1 mg/mL.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) of the test compound solutions. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives, particularly chalcones, is a rich field for therapeutic discovery. The evidence strongly indicates that the B-ring substitution pattern is the primary determinant for directing biological activity.

  • For Antioxidant Leads: Focus on incorporating multiple electron-donating groups (e.g., hydroxyl, methoxy) on the B-ring.

  • For Anti-inflammatory Leads: A single, strong electron-donating group in the para-position of the B-ring appears to be a promising strategy.

Future work should involve synthesizing a broader library of derivatives by modifying the A-ring (e.g., replacing the 5'-methoxy group with other alkoxy groups) and exploring a wider array of B-ring substitutions (e.g., halogens, nitro groups) to build more comprehensive SAR models. Further derivatization of the chalcone linker into heterocyclic systems like pyrazoles can also lead to significant enhancements in activity, as demonstrated in several studies.[5][6]

References

A Comparative Guide to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone and Other Phenolic Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, phenolic ketones serve as indispensable building blocks for a diverse array of complex molecules, from pharmaceuticals to advanced materials. Their inherent reactivity, stemming from the interplay between the hydroxyl, carbonyl, and aromatic functionalities, allows for a wide range of chemical transformations. Among these, 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone has emerged as a particularly valuable synthon, offering unique advantages due to the strategic placement of a fluorine atom on the phenyl ring.

This guide provides a comprehensive comparison of this compound with other prominent phenolic ketones, namely paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone). We will delve into their synthetic routes, comparative reactivity, and applications, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In the context of phenolic ketones, the presence of a fluorine atom, as in this compound, can modulate the acidity of the phenolic proton, influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution, and provide a valuable spectroscopic handle for characterization.

Synthesis of Phenolic Ketones: A Comparative Overview

The primary route for the synthesis of hydroxyaryl ketones is the Fries rearrangement, a reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[5][6] The regioselectivity of this reaction (ortho- vs. para-acylation) is influenced by factors such as temperature, solvent, and the nature of the Lewis acid.[6]

Below, we compare the synthesis of our target molecule and its non-fluorinated and isomeric counterparts.

Synthetic Workflow Overview

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Paeonol cluster_2 Synthesis of Acetovanillone A1 3-Fluoro-5-methoxyphenol A3 3-Fluoro-5-methoxyphenyl acetate A1->A3 Acetylation A2 Acetic Anhydride A2->A3 A5 This compound A3->A5 Fries Rearrangement A4 AlCl3 (Lewis Acid) A4->A5 B1 Resorcinol B3 3-Methoxyphenol B1->B3 Methylation B2 Dimethyl Sulfate B2->B3 B5 3-Methoxyphenyl acetate B3->B5 Acetylation B4 Acetic Anhydride B4->B5 B7 Paeonol B5->B7 Fries Rearrangement B6 AlCl3 (Lewis Acid) B6->B7 C1 Guaiacol C3 Guaiacol Acetate C1->C3 Acetylation C2 Acetic Anhydride C2->C3 C5 Acetovanillone C3->C5 Fries Rearrangement C4 ZnCl2 (Lewis Acid) C4->C5

Caption: General synthetic workflows for the preparation of the compared phenolic ketones.

Experimental Protocols

Protocol 1: Synthesis of this compound (via Fries Rearrangement)

This protocol is based on the general principles of the Fries rearrangement and may require optimization.

Step 1: Acetylation of 3-Fluoro-5-methoxyphenol

  • To a stirred solution of 3-fluoro-5-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add acetic anhydride (1.2 eq).

  • Optionally, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-fluoro-5-methoxyphenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement of 3-Fluoro-5-methoxyphenyl acetate

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq) under an inert atmosphere, add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture to 0 °C and slowly add a solution of 3-fluoro-5-methoxyphenyl acetate (1.0 eq) in the same solvent.

  • Slowly warm the reaction mixture to the desired temperature (typically ranging from 25 °C to 160 °C to favor ortho or para isomers) and stir for several hours, monitoring the progress by TLC.[6]

  • After the reaction is complete, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) [7]

This method involves the methylation of a dihydroxyacetophenone derivative.

  • React 2,4-dihydroxyacetophenone with dimethyl sulfate in a binary phase system consisting of an aromatic hydrocarbon (e.g., toluene) and an alkaline aqueous solution (to maintain a pH of 8.5-10.5).

  • Conduct the reaction in the presence of a phase-transfer catalyst such as tetra-n-butylammonium bromide at 35-40 °C.

  • After the reaction, separate the organic layer, partially concentrate it, and add an aliphatic hydrocarbon like hexane or heptane.

  • Cool the solution to crystallize the paeonol product.

Protocol 3: Synthesis of Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) [8][9]

This method utilizes the Fries rearrangement of guaiacol acetate.

  • Prepare guaiacol acetate by reacting guaiacol with acetic anhydride.

  • Perform the Fries rearrangement of guaiacol acetate in the presence of a Lewis acid such as zinc chloride (ZnCl₂) or in a solution of phosphorus pentoxide in methanesulfonic acid.[8][9]

  • Heating the reaction mixture will induce the migration of the acetyl group to the para position of the hydroxyl group.

  • Work-up involves quenching the reaction with acidic water and extracting the product.

  • Purification is typically achieved by recrystallization or column chromatography. A reported synthesis using methanesulfonic acid and phosphorus pentoxide claims a yield of over 70%.[9]

Comparative Synthesis Data
CompoundStarting MaterialKey ReactionTypical ReagentsReported YieldReference
This compound 3-Fluoro-5-methoxyphenolFries RearrangementAcetic Anhydride, AlCl₃Not specifiedGeneral Principle
Paeonol 2,4-DihydroxyacetophenoneMethylationDimethyl Sulfate, Phase-transfer catalystHigh[7]
Acetovanillone GuaiacolFries RearrangementAcetic Anhydride, ZnCl₂ or P₂O₅/MeSO₃H>70%[9]

Reactivity: The Impact of the Fluoro Substituent

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic perturbation significantly influences the reactivity of the molecule compared to its non-fluorinated counterparts.

Electrophilic Aromatic Substitution

The aromatic ring of phenolic ketones is activated towards electrophilic substitution. The fluorine atom in the ortho position to the hydroxyl group in our target molecule deactivates the ring towards electrophiles compared to paeonol and acetovanillone due to its inductive effect. However, the directing effects of the hydroxyl and methoxy groups will still guide incoming electrophiles.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing acetyl group and the fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction less common for paeonol and acetovanillone under normal conditions. This opens up possibilities for further functionalization of the aromatic ring.[10][11]

Acidity of the Phenolic Hydroxyl Group

The electron-withdrawing nature of the ortho-fluorine atom is expected to increase the acidity of the phenolic proton in this compound compared to paeonol and acetovanillone. This can affect its reactivity in base-mediated reactions.

Applications in Synthesis and Drug Discovery

The unique structural features of these phenolic ketones make them valuable starting materials for the synthesis of a wide range of biologically active compounds.

This compound in Medicinal Chemistry

The fluorinated acetophenone is a key intermediate in the synthesis of various pharmaceutical compounds.[12] The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.[2] For example, it can serve as a precursor for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents. The increased potential for nucleophilic aromatic substitution also provides a unique handle for late-stage functionalization in the drug discovery process.

Paeonol and its Derivatives

Paeonol, extracted from the root bark of Paeonia suffruticosa, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[13] It is a versatile starting material for the synthesis of numerous derivatives with enhanced biological activities.[14] For instance, paeonol has been used to synthesize conjugates with other drug molecules to improve their therapeutic potential.[15]

Acetovanillone as a Bio-based Building Block

Acetovanillone is a lignin-derived compound, making it an attractive renewable building block for the synthesis of various chemicals and materials.[8] It is also a known inhibitor of NADPH oxidase and has applications in the study of inflammatory diseases.[8] Its structure is present in many natural products and serves as a precursor for the synthesis of various bioactive molecules.

Spectroscopic Data Comparison

Spectroscopic data is crucial for the identification and characterization of these phenolic ketones.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR (cm⁻¹)
This compound Data not readily available in searched literature.Data not readily available in searched literature.Expected: ~3400 (O-H), ~1650 (C=O)
Paeonol 2.53 (s, 3H, COCH₃), 3.84 (s, 3H, OCH₃), 6.3-7.6 (m, 3H, Ar-H), 12.5 (s, 1H, OH)26.9, 55.6, 101.4, 106.3, 131.2, 162.5, 165.2, 202.8~3400 (O-H), ~1640 (C=O)
Acetovanillone 2.52 (s, 3H, COCH₃), 3.93 (s, 3H, OCH₃), 6.93 (d, 1H, Ar-H), 7.53 (d, 1H, Ar-H), 7.56 (s, 1H, Ar-H), 6.09 (s, 1H, OH)26.3, 55.9, 109.9, 114.5, 124.2, 130.6, 147.2, 151.7, 196.7~3380 (O-H), ~1660 (C=O)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Conclusion

This compound stands out as a valuable synthetic intermediate, particularly in the realm of medicinal chemistry. While its synthesis follows the established principles of the Fries rearrangement, the presence of the fluorine atom imparts unique reactivity and offers strategic advantages for drug design. Compared to its non-fluorinated counterparts, paeonol and acetovanillone, the fluorinated derivative provides an avenue for creating analogues with potentially improved pharmacokinetic and pharmacodynamic properties. Paeonol and acetovanillone, on the other hand, remain highly relevant as naturally derived and bio-based building blocks with their own distinct biological activities and synthetic applications. The choice between these phenolic ketones will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

A Researcher's Guide to Cross-Reactivity Profiling of Compounds Derived from 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and effectively profile the cross-reactivity of novel compounds synthesized from the privileged scaffold, 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. In an era of targeted therapies, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring clinical success. This document moves beyond a simple listing of protocols to offer a strategic and in-depth approach to designing and interpreting cross-reactivity studies.

The Strategic Imperative of Early Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen off-target activities.[1] Proactive and comprehensive cross-reactivity profiling during the early stages of drug discovery is not merely a regulatory hurdle but a critical scientific endeavor that can de-risk a program and save considerable time and resources.[2][3] Compounds derived from the this compound scaffold, often designed as kinase inhibitors, are no exception. The highly conserved nature of the ATP-binding site across the human kinome necessitates a rigorous evaluation of their selectivity profile.[2]

A well-defined cross-reactivity profile can:

  • Identify potential safety liabilities: Early identification of interactions with safety-relevant targets (e.g., hERG, CYPs) can prevent late-stage attrition.

  • Uncover polypharmacology: Off-target activities are not always detrimental. In some cases, hitting multiple targets can lead to enhanced efficacy, a concept known as polypharmacology.

  • Guide structure-activity relationship (SAR) studies: Understanding which off-targets are modulated by a chemical series can inform the design of more selective analogues.

  • Provide a competitive advantage: A compound with a well-characterized and favorable selectivity profile is a more attractive candidate for further development.

A Multi-Pronged Approach to Cross-Reactivity Assessment

A robust cross-reactivity profiling strategy employs a combination of computational and experimental methods, each providing unique and complementary insights. This tiered approach allows for a cost-effective and efficient evaluation, starting with broad, high-throughput methods and progressing to more focused, in-depth analyses.

In Silico Profiling: The First Line of Inquiry

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions.[3] These approaches leverage the vast amount of publicly available bioactivity data from databases like ChEMBL and BindingDB to build predictive models.[4]

  • Rationale: By comparing the structural and physicochemical properties of a query compound to a library of compounds with known bioactivities, these models can flag potential off-target liabilities. This allows for the early prioritization of compounds for experimental testing and can guide the design of more selective molecules.

In_Silico_Workflow cluster_input Input cluster_databases Databases cluster_analysis Analysis cluster_output Output Compound_Structure Compound Structure (from this compound) Similarity_Searching 2D/3D Similarity Searching Compound_Structure->Similarity_Searching Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Machine_Learning_Models Machine Learning Models Compound_Structure->Machine_Learning_Models ChEMBL ChEMBL ChEMBL->Similarity_Searching BindingDB BindingDB BindingDB->Pharmacophore_Modeling PubChem PubChem PubChem->Machine_Learning_Models Predicted_Off_Targets List of Predicted Off-Targets Similarity_Searching->Predicted_Off_Targets Pharmacophore_Modeling->Predicted_Off_Targets Machine_Learning_Models->Predicted_Off_Targets

Large-Scale Experimental Profiling: Casting a Wide Net

Biochemical and cell-based assays performed against large panels of targets provide a direct measure of a compound's activity and are essential for validating computational predictions.

2.2.1. Kinome Profiling:

Given that derivatives of this compound are often designed as kinase inhibitors, comprehensive kinome-wide profiling is a cornerstone of their cross-reactivity assessment.

  • In Vitro Kinase Panels (e.g., KINOMEscan™, Kinase HotSpot): These platforms typically employ binding or enzymatic assays to assess a compound's activity against a large panel of recombinant kinases (often >400). The data generated allows for the determination of key selectivity metrics such as the Selectivity Score (S-score) and Gini coefficient.

  • In-Cell Kinase Profiling (e.g., KiNativ™): This chemoproteomic approach measures the engagement of a compound with its target kinases within a native cellular environment. This method provides a more physiologically relevant assessment of target engagement and can reveal differences in activity compared to cell-free assays.

Table 1: Comparison of Kinome Profiling Platforms

FeatureIn Vitro Panels (e.g., KINOMEscan™)In-Cell Profiling (e.g., KiNativ™)
Principle Binding or enzymatic activity assaysActivity-based probe competition
Format Recombinant kinasesEndogenous kinases in cell lysates
Throughput HighMedium to High
Data Output Dissociation constants (Kd) or IC50 valuesTarget engagement and potency
Advantages Broad coverage, quantitative binding dataPhysiologically relevant, measures target engagement in a native context
Limitations May not fully recapitulate cellular environmentCan be more complex to perform and analyze

2.2.2. Safety Pharmacology Panels:

Beyond the kinome, it is crucial to assess a compound's potential for interaction with a broader range of targets known to be associated with adverse drug reactions.[1] These panels typically include:

  • GPCRs (G-protein coupled receptors): To assess potential cardiovascular, CNS, and other side effects.

  • Ion Channels (e.g., hERG): To evaluate the risk of cardiac arrhythmias.

  • Transporters: To identify potential drug-drug interactions and effects on drug disposition.

  • Nuclear Receptors: To screen for potential endocrine disruption.

  • Cytochrome P450 (CYP) Enzymes: To assess the potential for metabolic drug-drug interactions.

Cellular and Phenotypic Assays: Assessing Functional Consequences

Observing a compound's effect in a cellular context provides a more holistic view of its activity and can reveal functional consequences of off-target engagement that may not be apparent from biochemical assays alone.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique directly measures the binding of a compound to its target in intact cells or tissue samples. The principle is that ligand binding stabilizes the target protein against thermal denaturation. A shift in the melting temperature of the protein in the presence of the compound provides direct evidence of target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cells to a range of temperatures Cell_Treatment->Heating 1 Lysis Lyse cells and separate soluble fraction Heating->Lysis 2 Detection Quantify soluble target protein Lysis->Detection 3 Analysis Plot melt curve and determine thermal shift Detection->Analysis 4

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic readouts in diverse cell lines can uncover unexpected biological activities and potential toxicities.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, it is essential to follow well-defined and validated protocols. Below are detailed methodologies for key cross-reactivity profiling assays.

Protocol: DiscoverX KINOMEscan™ Assay

Objective: To quantitatively measure the binding interactions of a test compound against a large panel of human kinases.

Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR of the DNA tag.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A dilution series is then prepared for Kd determination.

  • Assay Plate Preparation: In a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the immobilized ligand.

  • Quantification: Quantify the amount of eluted kinase using qPCR.

  • Data Analysis: The results are reported as percent of control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the data is fitted to a standard dose-response curve.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To determine the target engagement of a compound in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Detection: Analyze the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Illustrative Signaling Pathways

To aid in the interpretation of cross-reactivity data, it is helpful to visualize the signaling pathways in which the identified off-targets are involved. Below are examples of DOT language scripts for generating diagrams of two key kinase signaling pathways.

EGFR Signaling Pathway

// Nodes "EGF" [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; "EGFR" [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grb2" [label="Grb2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sos" [label="Sos", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ras" [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Raf" [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ERK" [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transcription_Factors" [label="Transcription Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation_Survival" [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "EGF" -> "EGFR" [label="Binds"]; "EGFR" -> "Grb2" [label="Activates"]; "Grb2" -> "Sos" [label="Recruits"]; "Sos" -> "Ras" [label="Activates"]; "Ras" -> "Raf" [label="Activates"]; "Raf" -> "MEK" [label="Phosphorylates"]; "MEK" -> "ERK" [label="Phosphorylates"]; "ERK" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Proliferation_Survival" [label="Regulates"]; } .dot Caption: A simplified representation of the EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein_Synthesis_Growth" [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Converts PIP2 to"]; "PIP2" -> "PIP3" [style=invis]; "PIP3" -> "Akt" [label="Recruits & Activates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Protein_Synthesis_Growth" [label="Promotes"]; } .dot Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

A thorough and early assessment of compound cross-reactivity is an indispensable component of modern drug discovery. For derivatives of the this compound scaffold, a multi-faceted approach combining in silico prediction, broad experimental profiling, and cellular assays is essential to build a comprehensive understanding of their selectivity and potential off-target liabilities. The insights gained from these studies are not only crucial for mitigating risks but also for guiding the optimization of lead compounds with superior safety and efficacy profiles. As our understanding of the complex interplay of cellular signaling networks continues to grow, so too will the importance of a deep and nuanced appreciation of a drug candidate's full pharmacological profile.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this unique element.[2] The decision to introduce a fluorine atom or a fluorinated motif into a lead compound is a critical step, capable of dramatically altering its physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy.[3][4] This guide provides an in-depth, head-to-head comparison of fluorinated versus non-fluorinated analogs, supported by experimental data and detailed protocols, to empower researchers and drug development professionals to harness the full potential of "the fluorine effect." We will move beyond simple descriptions to explore the causal mechanisms behind fluorine's influence, providing a framework for its judicious application in lead optimization and candidate selection.

Pillar 1: The Impact of Fluorination on Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, instigates a cascade of changes in a molecule's electronic and steric profile.[2][3] These modifications are not merely incidental; they are powerful levers for fine-tuning properties critical to a drug's success.

Lipophilicity (LogP): A Context-Dependent Parameter

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination's effect on lipophilicity is highly dependent on the molecular context. A single fluorine substitution on an aliphatic or aromatic ring often leads to a slight increase in the partition coefficient (LogP).[5] This can enhance membrane permeability and oral bioavailability.[1] However, the introduction of multiple fluorine atoms or motifs like the trifluoromethyl (CF₃) group can decrease lipophilicity due to the atom's unique electronic properties.[5]

Parameter Non-Fluorinated Analog Fluorinated Analog Rationale for Change
Structure BenzeneFluorobenzeneThe high electronegativity of fluorine polarizes the C-F bond but the overall effect often increases lipophilicity in aromatic systems.
Predicted cLogP 2.132.27Increased lipophilicity can improve passive membrane penetration.[1][5]
Structure Tolueneα,α,α-TrifluorotolueneThe trifluoromethyl group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire molecule.
Predicted cLogP 2.732.86The effect is complex, but often results in increased lipophilicity for this specific substitution.
Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[3][5] For a basic amine, placing a fluorine atom nearby will decrease its basicity (lower the pKa of its conjugate acid), making it less likely to be protonated at physiological pH.[3] This can be a crucial advantage, as a less basic compound may exhibit better membrane permeation and improved bioavailability.[2][3]

Compound Series Substitution (R) Predicted pKa Impact on Drug Development
Isoquinoline Analog[6] H (Non-Fluorinated)6.8Higher basicity can lead to higher aqueous solubility but may reduce membrane permeability.
Isoquinoline Analog[6] 7-F (Fluorinated)6.5Lowered basicity due to the electron-withdrawing fluorine atom can enhance membrane permeability and bioavailability.[3][6]
Conformational Control: A Subtle but Powerful Influence

The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with a slightly larger fluorine atom (van der Waals radius of 1.47 Å) can introduce subtle but significant conformational constraints.[3] These steric and electronic effects can lock a molecule into a more bioactive conformation, thereby enhancing its binding affinity for the target protein.[1][4] This conformational "pre-organization" can reduce the entropic penalty of binding, leading to a more potent compound.

Pillar 2: Enhancing Metabolic Stability and Pharmacokinetic Profiles

One of the most celebrated applications of fluorine in drug design is its ability to block metabolic "soft spots."[1][2] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs at vulnerable C-H bonds.

Blocking Sites of Metabolism

Replacing a metabolically labile C-H bond with a robust C-F bond is a proven strategy to thwart oxidative metabolism.[5] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by CYP enzymes.[2][5] This "metabolic shielding" can dramatically increase a drug's half-life, improve its systemic exposure, and reduce the formation of potentially toxic metabolites.[1][3]

Compound Metabolic Stability (HLM t½, min) Key Takeaway
Hypothetical Non-Fluorinated Analog < 5Rapidly metabolized, suggesting a short duration of action and low oral bioavailability.
Hypothetical Fluorinated Analog > 60Blocking the metabolic site with fluorine leads to significantly enhanced stability, predicting a longer half-life in vivo.[1]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a standardized method for comparing the metabolic stability of fluorinated and non-fluorinated analogs.[7]

1. Reagents and Materials:

  • Test compounds (fluorinated and non-fluorinated analogs) and positive control (e.g., Verapamil) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • 100 mM Phosphate buffer (pH 7.4).

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

2. Incubation Procedure:

  • Prepare a solution of HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Add the test compound (1 µM final concentration) to the HLM solution in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[7]

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures at 4°C to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[7]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) .[7]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Processing prep_hlm Prepare HLM Solution (0.5 mg/mL in Buffer) mix Combine HLM + Compound prep_hlm->mix prep_cpd Prepare Test Compound (1 µM in DMSO) prep_cpd->mix prep_nadph Prepare NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn Pre-warmed pre_incubate Pre-incubate (5 min) mix->pre_incubate pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ & CLint plot->calculate

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Pillar 3: Modulating Biological Activity and Target Engagement

The ultimate goal of lead optimization is to enhance biological activity and selectivity. Fluorination directly impacts these parameters by altering how a molecule interacts with its protein target.

Enhancing Binding Affinity

The electronic perturbations caused by fluorine can create new, favorable interactions within the protein's binding pocket.[8] These can include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak H-bond acceptor), and even non-classical interactions with backbone carbonyls (C-F···C=O).[1] These subtle but additive forces can significantly increase binding affinity, resulting in a lower IC₅₀ or Kᵢ value.

Case Study: Isoquinoline-based PARP Inhibitors The data below, adapted from a study on Poly (ADP-ribose) polymerase (PARP) inhibitors, illustrates how a single fluorine atom can influence biological activity.[6]

Compound Substitution (R) PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM)
1a H (Non-Fluorinated)>10,0001,200
1b 7-F (Fluorinated)>10,000850

In this series, the introduction of a fluorine atom at the 7-position of the isoquinoline core resulted in a modest but clear increase in potency against the PARP2 isoform.[6] This highlights the nuanced nature of fluorination, where subtle electronic changes can be leveraged to improve target engagement.[6]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of fluorinated and non-fluorinated analogs.[9][10]

1. Reagents and Materials:

  • Target protein of interest.

  • Fluorescently labeled ligand (tracer) known to bind the target.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Test compounds (fluorinated and non-fluorinated analogs) in a serial dilution.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Add a fixed concentration of the target protein to all wells of the microplate.

  • Add a fixed concentration of the fluorescent tracer to all wells. The concentration should be at or below the Kₔ of the tracer-protein interaction.

  • Add the serially diluted test compounds (or vehicle control) to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization (mP) of each well using the microplate reader.

3. Data Analysis:

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₔ) , where [Tracer] is the concentration of the fluorescent tracer and Kₔ is its dissociation constant.

G cluster_pathway Illustrative Signaling Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to Membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor (Analog) Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt/mTOR pathway with inhibitory action of isoquinoline analogs.[6]

Potential Liabilities: The "Dark Side" of Fluorine

While highly advantageous, fluorination is not a panacea. In certain molecular contexts, the C-F bond can be surprisingly labile. Metabolism can sometimes generate nearby acidic groups that facilitate the elimination of fluoride, potentially forming reactive Michael acceptors.[11] Furthermore, significant C-F bond cleavage can lead to the release of fluoride ions, which have a strong affinity for bone and could pose toxicity risks such as skeletal fluorosis.[11] A thorough understanding of these potential liabilities is crucial for mitigating risks during drug development.

Conclusion: A Tool for Precision Engineering

The head-to-head comparison of fluorinated and non-fluorinated analogs reveals that fluorine is far more than a simple hydrogen isostere. It is a tool for precision molecular engineering. By strategically introducing fluorine, medicinal chemists can fine-tune a molecule's physicochemical properties, block metabolic liabilities, enhance pharmacokinetic profiles, and improve target binding affinity.[3][4][12] However, the effects are highly context-dependent and necessitate a careful, systematic evaluation of each analog.[6] The experimental frameworks provided in this guide offer a robust system for generating the comparative data needed to make informed, data-driven decisions, ultimately accelerating the journey from a promising lead to a successful clinical candidate.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel bioactive small molecules, such as derivatives of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, represents a critical starting point in the development of new therapeutics. While the synthesis and initial biological screening of these compounds may demonstrate promising phenotypic effects, a deep understanding of their mechanism of action (MoA) is paramount for their advancement as viable drug candidates.[1] A well-defined MoA elucidates the direct molecular target(s) of a compound and the subsequent downstream cellular pathways it modulates. This knowledge is not only crucial for optimizing lead compounds and predicting potential on- and off-target effects but also forms the bedrock of a successful Investigational New Drug (IND) application.

This guide provides a comprehensive and systematic framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel this compound-derived compounds. Recognizing that the specific molecular targets of these compounds are largely uncharacterized, this guide will present a logical, multi-phased experimental approach. We will operate under a guiding hypothesis that our lead compound, hereafter referred to as 'Compound X', is a kinase inhibitor, a common and therapeutically relevant class of small molecules. This focused hypothesis will allow for the detailed presentation of specific experimental designs and comparative analyses. However, the principles and methodologies described herein are broadly applicable to other potential target classes.

Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the implementation of self-validating systems. Each experimental phase is designed to build upon the last, creating a robust body of evidence to support a specific MoA. We will begin with unbiased target identification, progress to rigorous validation of target engagement in cellular and in vivo contexts, and conclude with a comparative analysis against a known inhibitor of the identified target.

Phase 1: Unbiased Target Identification and Initial Validation

The foundational step in elucidating the MoA of a novel compound is to identify its direct molecular binding partners.[2][3][4] This phase employs unbiased, discovery-based methodologies to generate a list of potential targets, which are then subjected to initial validation.

Affinity-Based Chemical Proteomics for Target Discovery

Affinity-based proteomics is a powerful technique to isolate and identify the cellular targets of a small molecule.[5] This method relies on the immobilization of the compound of interest to a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize an analog of Compound X with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Cell Culture and Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to Compound X) to a high density. Harvest the cells and prepare a native cell lysate, ensuring the inclusion of protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.[6]

  • Affinity Purification:

    • Immobilize the biotinylated Compound X probe on streptavidin-coated agarose beads.

    • Incubate the cell lysate with the Compound X-coupled beads to allow for binding of target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with beads coupled to a structurally similar but biologically inactive analog, or with beads alone.

    • For competitive elution, incubate another aliquot of the lysate with the Compound X-coupled beads in the presence of an excess of free, unmodified Compound X.

  • Washing and Elution: Wash the beads extensively with a stringent buffer to remove non-specific protein binders. Elute the specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands for in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

The primary candidates for Compound X's direct targets will be those proteins that are significantly enriched in the Compound X pulldown compared to the negative controls and whose binding is competed away by an excess of free Compound X. The resulting list of "hits" should be prioritized based on their known biological functions and relevance to the observed phenotype.

Workflow for Target Identification using Affinity-Based Chemical Proteomics

cluster_synthesis Probe Synthesis cluster_lysate Cell Lysate Preparation cluster_affinity Affinity Purification cluster_ms Mass Spectrometry CompoundX Compound X BiotinylatedX Biotinylated Compound X CompoundX->BiotinylatedX Linker Attachment Incubation Incubation BiotinylatedX->Incubation Cells Cell Culture Lysate Native Cell Lysate Cells->Lysate Lysis Lysate->Incubation Beads Streptavidin Beads Beads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-Gel/In-Solution Digestion Elution->Digestion SDSPAGE->Digestion LCMS LC-MS/MS Digestion->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch TargetList Prioritized Target List DatabaseSearch->TargetList Identification & Prioritization

Caption: Workflow for identifying protein targets of Compound X.

Orthogonal Target Validation: Kinobeads Competition Binding Assay

To validate the initial kinase targets identified through affinity proteomics, a kinobeads competition binding assay can be employed.[7][8][9] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[10][11] The binding of specific kinases to the kinobeads can be competed by a free inhibitor, allowing for the determination of its binding affinity.

  • Cell Lysate Preparation: Prepare a native lysate from the cell line of interest as described previously.

  • Competition Assay:

    • Aliquot the cell lysate into multiple tubes.

    • Add increasing concentrations of Compound X to each tube and incubate to allow for binding to its target kinases.

    • Include a DMSO vehicle control.

  • Kinobeads Pulldown: Add kinobeads to each tube and incubate to capture the kinases that are not bound to Compound X.

  • Washing and Digestion: Wash the kinobeads to remove non-specifically bound proteins. Perform on-bead digestion with trypsin to release the peptides of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase in the presence of different concentrations of Compound X relative to the DMSO control. Plot the dose-response curves to determine the apparent dissociation constant (Kd) for each kinase.

A successful experiment will show a dose-dependent decrease in the amount of specific kinases captured by the kinobeads in the presence of Compound X. This provides quantitative evidence of a direct interaction between Compound X and these kinases.

Kinase TargetApparent Kd (nM) for Compound XApparent Kd (nM) for Known Inhibitor
Hypothetical Kinase A 50 10
Kinase B>10,000500
Kinase C2,500>10,000

Table 1: Hypothetical kinobeads competition binding data comparing Compound X to a known inhibitor of Hypothetical Kinase A.

Phase 2: Cellular Target Engagement and Downstream Signaling

Identifying a direct binding partner is a critical first step, but it is essential to demonstrate that the compound engages its target within the complex environment of a living cell and elicits a functional response.[12][13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical assay that directly confirms target engagement in intact cells.[15][16][17] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]

  • Cell Treatment: Treat intact cells with Compound X at various concentrations or with a DMSO vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein (identified in Phase 1, e.g., Hypothetical Kinase A) in each sample using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

CETSA Workflow for Validating Target Engagement

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound X or DMSO Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection MeltCurve Generate Melting Curves Detection->MeltCurve Quantify & Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Assessing Downstream Signaling Pathway Modulation

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on downstream signaling pathways.

If the identified target is a kinase, its inhibition by Compound X should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a standard technique to assess changes in protein phosphorylation.[6][20][21][22][23]

  • Cell Treatment: Treat cells with increasing concentrations of Compound X for a defined period. Include a positive control (e.g., a known activator of the pathway) and a negative control (DMSO).

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding. Use a blocking agent like BSA instead of milk, as milk contains phosphoproteins that can cause high background.[6]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

A dose-dependent decrease in the phosphorylation of the substrate protein upon treatment with Compound X would strongly support its proposed MoA as an inhibitor of the target kinase.

Treatmentp-Substrate (Relative Densitometry)Total Substrate (Relative Densitometry)
DMSO Control1.01.0
Compound X (10 nM)0.81.0
Compound X (100 nM)0.41.0
Compound X (1 µM)0.11.0
Known Inhibitor (100 nM)0.21.0

Table 2: Hypothetical Western blot data showing the effect of Compound X on the phosphorylation of a downstream substrate.

Reporter gene assays are used to measure the activity of a specific signaling pathway.[24][25][26][27][28] These assays utilize a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a transcription factor downstream of the target kinase.

  • Cell Transfection: Transfect cells with the reporter gene construct.

  • Cell Treatment: Treat the transfected cells with Compound X and appropriate controls.

  • Lysis and Reporter Activity Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid to account for variations in transfection efficiency and cell number.

A decrease in reporter gene activity in the presence of Compound X would indicate inhibition of the signaling pathway.

Phase 3: In Vivo Target Engagement and Preclinical Efficacy

The ultimate validation of a drug's MoA comes from demonstrating its effects in a living organism.[29][30] While a detailed exploration of in vivo studies is beyond the scope of this guide, it is a critical step in the drug development process.

In Vivo Target Engagement

Techniques such as in vivo CETSA and pharmacodynamic biomarker analysis can be used to confirm that Compound X engages its target in animal models of disease.[29][30]

Preclinical Efficacy Studies

Efficacy studies in relevant animal models are essential to establish a correlation between target engagement and a therapeutic effect. These studies involve treating animals with Compound X and monitoring disease progression and relevant biomarkers.

Comparative Analysis with an Alternative Compound

To contextualize the activity of Compound X, it is crucial to compare its performance against a well-characterized alternative, such as a known inhibitor of the identified target kinase. This comparison should be made across all relevant assays.

ParameterCompound XKnown Inhibitor
Target Binding Affinity (Kd) 50 nM10 nM
Cellular Target Engagement (CETSA Shift) +5.2 °C+6.5 °C
IC50 for Substrate Phosphorylation 80 nM25 nM
IC50 in Cell Proliferation Assay 150 nM50 nM
Off-Target Kinase Hits (>50% inhibition at 1 µM) 515

Table 3: A summary table for comparing the in vitro and cellular activities of Compound X with a known inhibitor.

Conclusion

The validation of a compound's mechanism of action is a multifaceted process that requires a systematic and rigorous experimental approach. This guide has outlined a logical progression of experiments, from unbiased target identification to in vitro and cellular validation, and finally to in vivo confirmation. By following this framework, researchers can build a compelling and data-driven case for the MoA of novel this compound-derived compounds, paving the way for their potential development as next-generation therapeutics. The integration of orthogonal assays and a comparative analysis against known inhibitors are essential for establishing the scientific credibility and therapeutic potential of any new chemical entity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. The protocols herein are designed to be a self-validating system, grounded in established safety principles and authoritative data, to ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, data from suppliers and structurally similar compounds indicate that it should be handled as a hazardous substance. The primary known hazards are summarized below.

Hazard StatementDescriptionGHS PictogramSource
H302Harmful if swallowedGHS07 (Exclamation Mark)
H312Harmful in contact with skinGHS07 (Exclamation Mark)
H332Harmful if inhaledGHS07 (Exclamation Mark)

Table 1: Known Hazards for this compound

Due to the presence of a halogen (fluorine) and its aromatic ketone structure, we must also consider potential hazards associated with this class of compounds. Aromatic ketones can be irritants, and halogenated organic compounds may pose environmental risks if not disposed of correctly.[1][2][3] A safety data sheet for the similar compound 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone suggests that it may cause respiratory irritation.[4] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of inhalation, skin contact, and eye exposure. The following PPE is mandatory when handling this compound.

Primary Engineering Controls

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment Ensemble
PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z.87.1 certified safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[5]Protects against accidental splashes and contact with airborne particles.
Hand Protection Double-gloving with nitrile gloves is recommended. For prolonged contact or when handling larger quantities, consider gloves with specific resistance to ketones and aromatic compounds, such as those made of butyl or fluoroelastomer materials.[6][7]Provides a barrier against skin absorption. Double-gloving offers additional protection in case of a breach in the outer glove.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handling small quantities within a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][8]Prevents inhalation of the compound, which is known to be harmful.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Table 2: Required Personal Protective Equipment

PPE_Workflow cluster_ppe Personal Protective Equipment Ensemble Eye_Face Eye/Face Protection (Goggles/Face Shield) Hand Hand Protection (Double Nitrile Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (As needed) Foot Foot Protection (Closed-toe Shoes) Researcher Researcher Researcher->Eye_Face Wears Researcher->Hand Wears Researcher->Body Wears Researcher->Respiratory Wears Researcher->Foot Wears

Caption: Mandatory PPE for handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage temperature should be between 2-8°C.

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as detailed in Table 2.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the solid with a spatula. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • In Case of a Spill:

    • For small spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[9]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly after use.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Handling_Workflow Start Start: Prepare Workspace (Fume Hood) Don_PPE Don All Required PPE Start->Don_PPE Weigh_Transfer Weigh and Transfer Compound (Inside Fume Hood) Don_PPE->Weigh_Transfer Spill_Check Spill Occurred? Weigh_Transfer->Spill_Check Cleanup Follow Spill Cleanup Protocol Spill_Check->Cleanup Yes Post_Handling Post-Handling Cleanup and Decontamination Spill_Check->Post_Handling No Cleanup->Post_Handling Doff_PPE Doff PPE Correctly Post_Handling->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step safe handling workflow.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure the safety of our environment and waste handlers. As a halogenated organic compound, this compound must not be disposed of down the drain.[1]

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled, sealed container for solid hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[3][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[1][10]

Final Disposal

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (or this guide) available for emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Reactant of Route 2
1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.